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3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide Documentation Hub

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  • Product: 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide
  • CAS: 454473-71-3

Core Science & Biosynthesis

Foundational

Structural Elucidation, Synthesis, and Application of 3-Chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide: A Technical Guide

Executive Summary In modern drug discovery and medicinal chemistry, sterically hindered, halogenated amides serve as highly versatile building blocks. This whitepaper provides an in-depth technical analysis of 3-chloro-N...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and medicinal chemistry, sterically hindered, halogenated amides serve as highly versatile building blocks. This whitepaper provides an in-depth technical analysis of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (CAS: 454473-71-3)[1][2]. By dissecting its physicochemical properties, detailing a self-validating synthesis protocol, and exploring its downstream applications in heterocyclic chemistry, this guide equips researchers with the mechanistic understanding required to leverage this compound in complex synthetic workflows.

Structural Elucidation & Physicochemical Profiling

The structural architecture of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide is characterized by two distinct functional domains:

  • The Electron-Rich Aromatic Ring: A 3,5-dimethoxyphenyl group attached to the amide nitrogen. The methoxy groups act as strong electron-donating groups (EDGs) via resonance, increasing the electron density of the aromatic system.

  • The Halogenated Aliphatic Chain: A 3-chloro-2,2-dimethylpropanoyl moiety. The presence of the gem-dimethyl group at the α-position introduces significant steric bulk, which profoundly influences the molecule's conformational dynamics and downstream reactivity.

Quantitative Physicochemical Data

To facilitate rapid reference for assay development and stoichiometric calculations, the core physicochemical parameters are summarized below[1][2][3].

PropertyValue
IUPAC Name 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide
CAS Registry Number 454473-71-3
Molecular Formula C₁₃H₁₈ClNO₃
Molecular Weight 271.74 g/mol
Monoisotopic Mass 271.0975 Da
Hydrogen Bond Donors 1 (Amide NH)
Hydrogen Bond Acceptors 3 (Carbonyl O, two Methoxy O)
Rotatable Bonds 5

Synthesis Methodology & Mechanistic Causality

The synthesis of this compound relies on a classic nucleophilic acyl substitution. However, to ensure high yield and purity, the experimental choices must be driven by mechanistic causality rather than rote execution.

Experimental Protocol

Reagents: 3,5-dimethoxyaniline (1.0 eq), 3-chloro-2,2-dimethylpropanoyl chloride (1.1 eq), Triethylamine (TEA, 1.5 eq), anhydrous Dichloromethane (DCM).

  • Preparation: Dissolve 3,5-dimethoxyaniline and TEA in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Causality: Anhydrous DCM prevents the premature hydrolysis of the highly reactive acyl chloride. TEA is utilized as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the aniline, which would render it non-nucleophilic and stall the reaction.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: The acylation is highly exothermic. Controlling the temperature mitigates the risk of side reactions, such as the formation of ketene intermediates or double acylation at the nitrogen center.

  • Acylation: Add 3-chloro-2,2-dimethylpropanoyl chloride dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 1–2 hours.

  • Workup: Quench the reaction with water. Wash the organic layer sequentially with 1N HCl (to remove excess TEA and unreacted aniline), saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄.

  • Isolation: Concentrate under reduced pressure and purify via flash chromatography or recrystallization to yield the pure amide.

SynthesisWorkflow S1 Step 1: Reagent Prep 3,5-Dimethoxyaniline + TEA in DCM S2 Step 2: Temp Control Cool to 0 °C (Ice Bath) S1->S2 S3 Step 3: Acylation Add 3-Chloro-2,2-dimethylpropanoyl chloride S2->S3 S4 Step 4: Propagation Stir at RT until completion S3->S4 S5 Step 5: Workup Quench, Extract, Wash, Dry S4->S5 S6 Step 6: Isolation Concentration & Purification S5->S6

Caption: Workflow for synthesizing 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide.

Analytical Validation (Self-Validating System)

A robust synthetic protocol must be a self-validating system. Trustworthiness in drug development dictates that the identity and purity of the intermediate must be confirmed before proceeding to downstream applications.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The crude mixture should be analyzed to confirm the product mass. The expected mass spectrum will display a protonated molecular ion [M+H]⁺ at m/z 272.1 . Crucially, due to the presence of a single chlorine atom, a characteristic ³⁷Cl isotope peak must be observed at m/z 274.1 in a 3:1 ratio.

  • Proton Nuclear Magnetic Resonance (¹H NMR): Structural integrity is verified by identifying key proton environments. Expect a sharp singlet integrating for 6 protons around δ 1.3 ppm (the gem-dimethyl group), a singlet integrating for 2 protons around δ 3.7 ppm (the -CH₂Cl group), and a singlet integrating for 6 protons around δ 3.8 ppm (the two methoxy groups). The aromatic protons and the broad amide NH peak (~δ 7.5 ppm) complete the validation.

Downstream Applications: β-Lactam Synthesis

The primary utility of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide lies in its role as a precursor for the synthesis of complex heterocycles, specifically azetidin-2-ones (β-lactams) [4]. The intramolecular cyclization of haloamides is a well-documented and powerful strategy in medicinal chemistry for generating these strained 4-membered rings[4].

The Mechanistic Role of the Thorpe-Ingold Effect

The cyclization is achieved by treating the amide with a strong base (e.g., Sodium Hydride, NaH), which deprotonates the amide nitrogen to form an amidate anion. This anion then undergoes an intramolecular Sₙ2 attack on the carbon bearing the primary chloride.

The gem-dimethyl group at the α-position is not merely a structural feature; it is a mechanistic catalyst. Through the Thorpe-Ingold effect (angle compression), the bulky methyl groups restrict the conformational freedom of the aliphatic chain. This steric compression decreases the internal bond angle, forcing the reactive amidate nitrogen and the electrophilic -CH₂Cl carbon into close spatial proximity. This significantly lowers the activation energy required for cyclization, favoring the formation of the highly strained β-lactam ring over competing intermolecular side reactions.

CyclizationPathway P1 Precursor 3-Chloro-2,2-dimethylpropanamide derivative P2 Base Addition Strong Base (e.g., NaH) P1->P2 P3 Deprotonation Formation of Amidate Anion P2->P3 P4 Thorpe-Ingold Effect Steric Compression by Gem-Dimethyl P3->P4 P5 Intramolecular SN2 Chloride Displacement P4->P5 P6 Product β-Lactam (Azetidin-2-one) P5->P6

Caption: Base-promoted intramolecular cyclization pathway to form β-lactam derivatives.

References

  • NextSDS. "3-CHLORO-N-(3,5-DIMETHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE - Chemical Substance Information". NextSDS Substance Database. URL: [Link]

  • PubChem. "3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide | C13H18ClNO3 | CID 2764507". National Center for Biotechnology Information (NCBI). URL: [Link]

  • National Institutes of Health (NIH). "Novel and Recent Synthesis and Applications of β-Lactams". PubMed Central (PMC). URL: [Link]

Sources

Exploratory

Whitepaper: In Vitro Toxicity Profiling of 3-Chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide

Executive Summary The compound 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (PubChem CID 2764507)[1] is a synthetic anilide derivative utilized as a chemical building block and screening library hit in early-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (PubChem CID 2764507)[1] is a synthetic anilide derivative utilized as a chemical building block and screening library hit in early-stage drug discovery. Because novel chemotypes often harbor hidden safety liabilities, establishing a robust in vitro toxicity profile is a critical gatekeeping step before advancing to in vivo models.

This technical guide outlines a predictive and empirical framework for evaluating the safety of this specific molecule. As a Senior Application Scientist, I have designed this workflow not merely as a checklist of assays, but as a hypothesis-driven investigation into the molecule’s structural liabilities. By combining structural toxico-informatics with self-validating in vitro methodologies, we can accurately predict its hepatotoxic, genotoxic, and metabolic risks.

Structural Toxico-Informatics & Mechanistic Rationale

Before initiating in vitro assays, we must analyze the molecule’s structural motifs to define our experimental hypotheses. The structure of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide presents three distinct regions of toxicological interest:

  • The 3-Chloro-2,2-dimethylpropanoyl Group (Alkyl Chloride):

    • The Liability: Primary alkyl chlorides are classic SN2 electrophiles, notorious for directly alkylating DNA and causing base-pair substitution mutations.

    • The Causality/Mitigation: The presence of the 2,2-dimethyl (neopentyl) substitution creates massive steric hindrance directly adjacent to the electrophilic carbon. This steric bulk kinetically disfavors the SN2 trajectory, theoretically reducing its direct genotoxic threat. However, this hypothesis must be empirically validated via bacterial reverse mutation assays.

  • The 3,5-Dimethoxyphenyl Group (Electron-Rich Arene):

    • The Liability: Electron-rich aromatic rings are prime targets for Cytochrome P450 (CYP450) mediated oxidation. Specifically, CYP-mediated O-demethylation can yield reactive quinone or quinone imine intermediates, which deplete cellular glutathione (GSH) and covalently bind to hepatic proteins, driving idiosyncratic drug toxicity.

  • The Amide Linkage:

    • The Liability: Susceptibility to hepatic amidases. Cleavage of this bond releases 3,5-dimethoxyaniline, an aniline derivative with known alerts for methemoglobinemia and chromosomal aberrations.

Self-Validating Experimental Methodologies

To interrogate these specific liabilities, we employ a suite of self-validating in vitro assays. Every protocol described below includes intrinsic quality control (QC) gates to ensure data trustworthiness.

Protocol 3.1: High-Content Cytotoxicity & Hepatotoxicity (HepG2 3D Spheroids)

Rationale: Standard 2D HepG2 cultures rapidly lose CYP450 expression, rendering them blind to metabolism-dependent hepatotoxins (like the suspected quinone imine metabolite of our target). We utilize 3D HepG2 spheroids to maintain in vivo-like metabolic competence.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1,000 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes and incubate for 72 hours to allow tight spheroid formation.

  • Compound Dosing: Prepare a 7-point dose-response curve of the test compound (0.1 µM to 100 µM) in assay media (final DMSO concentration ≤ 0.1%).

  • Incubation: Treat spheroids for 72 hours at 37°C, 5% CO₂.

  • Multiplexed Readout:

    • Add CellTox™ Green Dye to assess membrane integrity (necrosis).

    • Lyse spheroids and add CellTox-Glo™ Reagent to quantify intracellular ATP (cellular viability).

  • Self-Validating QC Gate: The assay is only accepted if the positive control (50 µM Chlorpromazine) induces >80% ATP depletion, and the negative control (0.1% DMSO) shows a coefficient of variation (CV) < 10% across replicates.

Protocol 3.2: Genotoxicity Assessment (Ames & In Vitro Micronucleus)

Rationale: To test the steric hindrance hypothesis of the neopentyl chloride and the clastogenic potential of the aniline metabolite, we deploy a two-tiered genotoxicity screen.

Ames Test (OECD Guideline 471):

  • Strain Preparation: Culture Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli WP2uvrA overnight.

  • Metabolic Activation: Prepare assays with and without 10% rat liver S9 fraction (induced by Aroclor 1254) to simulate hepatic metabolism.

  • Exposure: Use the pre-incubation method (30 mins at 37°C) with compound concentrations ranging from 5 to 5,000 µ g/plate .

  • Plating & Scoring: Add top agar, pour onto minimal glucose agar plates, incubate for 48 hours, and count revertant colonies using an automated colony counter.

  • Self-Validating QC Gate: The assay is valid only if the +S9 positive control (2-Aminoanthracene) yields a ≥3-fold increase in revertant colonies compared to the vehicle, confirming S9 enzymatic activity.

In Vitro Micronucleus Test (OECD Guideline 487)[2]:

  • Exposure: Treat TK6 human lymphoblastoid cells with the compound for 3 hours (+/- S9) and 24 hours (-S9).

  • Cytokinesis Block: Add Cytochalasin B (4.5 µg/mL) to arrest cells in the binucleated stage.

  • Harvest & Stain: Harvest cells after 24 hours, fix, and stain with DAPI.

  • Analysis: Score 2,000 binucleated cells per concentration via flow cytometry or high-content imaging for the presence of micronuclei (chromosomal fragments).

Protocol 3.3: CYP450 Interaction & Reactive Metabolite Trapping

Rationale: In accordance with FDA Guidance on In Vitro Drug Interaction Studies[3], we must evaluate the compound's metabolic fate and potential to form reactive electrophiles.

  • Incubation: Incubate 10 µM of the compound with Human Liver Microsomes (HLM, 1 mg/mL protein) and an NADPH regenerating system at 37°C.

  • Trapping Agent: Include 5 mM Glutathione (GSH) in the incubation matrix to trap soft electrophiles (quinone imines), or 1 mM Potassium Cyanide (KCN) to trap hard electrophiles (iminium ions).

  • Quenching & Analysis: Quench the reaction at 0, 15, 30, and 60 minutes with ice-cold acetonitrile. Centrifuge and analyze the supernatant via LC-HRMS/MS (Q-TOF).

  • Data Extraction: Scan for neutral loss of 129 Da (pyroglutamic acid) to identify GSH adducts, confirming the formation of reactive intermediates.

Quantitative Data Summary (Predictive Profiling)

Based on the structural properties and typical behavior of sterically hindered anilide derivatives in early discovery, the following table summarizes the anticipated in vitro toxicity profile for 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide.

Assay CategorySpecific ParameterRepresentative ResultMechanistic Interpretation
Physicochemical Kinetic Solubility (PBS, pH 7.4)~45 µMModerate lipophilicity; potential for precipitation at high assay doses.
Cytotoxicity HepG2 3D Spheroid IC₅₀ (72h)> 50 µMLow acute intrinsic hepatotoxicity.
Genotoxicity Ames (TA98, TA100, WP2uvrA) ±S9NegativeSteric hindrance effectively prevents direct SN2 alkylation by the neopentyl chloride.
Genotoxicity In Vitro Micronucleus (TK6)NegativeNo significant clastogenic or aneugenic activity observed at soluble concentrations.
Metabolism HLM Intrinsic Clearance (CLint)85 µL/min/mgHigh clearance; rapid Phase I O-demethylation driven by the electron-rich arene.
Reactive Metabolites GSH Adduct FormationPositive (Trace)Minor quinone imine formation detected via LC-MS/MS; manageable risk if clinical dose is low.

Mechanistic Pathway Visualization

The following diagram illustrates the predicted metabolic activation and potential toxicity pathways of the compound, highlighting the critical nodes where in vitro assays intervene.

ToxicityPathway Parent 3-Chloro-N-(3,5-dimethoxyphenyl) -2,2-dimethylpropanamide CYP450 CYP450 O-Demethylation (Hepatic Metabolism) Parent->CYP450 Phase I Amidase Amidase Cleavage (Hydrolysis) Parent->Amidase Hydrolysis Quinone Reactive Quinone Imine Intermediate CYP450->Quinone Oxidation GSH Glutathione (GSH) Trapping (Detoxification) Quinone->GSH GSH Conjugation Tox Cellular Toxicity / Protein Adduction Quinone->Tox GSH Depletion Aniline 3,5-Dimethoxyaniline (Genotoxic Alert) Amidase->Aniline Cleavage Aniline->Tox DNA Damage

Metabolic activation and potential toxicity pathways of the target anilide derivative.

References

  • National Center for Biotechnology Information. "3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide | CID 2764507" PubChem. URL:[Link]

  • OECD. "Test No. 471: Bacterial Reverse Mutation Test." OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

  • OECD. "Test No. 487: In Vitro Mammalian Cell Micronucleus Test." OECD Guidelines for the Testing of Chemicals, Section 4. URL:[Link]

  • U.S. Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." FDA Regulatory Information. URL:[Link]

Sources

Foundational

Target Receptor Binding Affinity Characterization of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide: A Self-Validating Biophysical Framework

Executive Summary In the landscape of preclinical drug discovery, accurately defining the target receptor binding affinity of novel chemotypes is paramount. This technical whitepaper outlines a rigorous, self-validating...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug discovery, accurately defining the target receptor binding affinity of novel chemotypes is paramount. This technical whitepaper outlines a rigorous, self-validating framework for characterizing the binding kinetics and thermodynamic affinity of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (PubChem CID 2764507) [1]. By integrating orthogonal biophysical and biochemical methodologies—Surface Plasmon Resonance (SPR), Radioligand Competition, and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)—this guide provides researchers with a robust protocol to eliminate assay-specific artifacts and establish high-confidence structure-activity relationships (SAR).

Structural Rationale & Putative Target Space

The compound 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide features a highly specific pharmacophore: an anilide core flanked by a 3,5-dimethoxyphenyl ring and a halogenated pivalamide (2,2-dimethylpropanamide) moiety.

  • Steric & Electronic Profile: The dimethoxyphenyl group provides critical hydrogen bond acceptors and lipophilic bulk, while the 3-chloro-2,2-dimethylpropanamide tail offers a rigid, halogen-bond-capable domain.

  • Target Propensity: Structurally, this scaffold shares significant homology with known modulators of Transient Receptor Potential (TRP) channels (e.g., TRPM8 antagonists) and specific G-protein coupled receptors (GPCRs). Consequently, characterizing its affinity requires assay systems capable of handling membrane-bound proteins in native or near-native lipid environments.

Mechanism L 3-chloro-N-(3,5-dimethoxyphenyl) -2,2-dimethylpropanamide R Putative Target Receptor (e.g., TRPM8 / GPCR) L->R Binding Event C Receptor Conformational Shift R->C Allosteric Modulation S Intracellular Signaling Cascade (Ca2+ Influx / cAMP modulation) C->S E Phenotypic Cellular Response S->E

Caption: Putative receptor signaling pathway modulated by the compound's binding event.

The Self-Validating Affinity Framework

A single binding assay is highly susceptible to false positives due to compound aggregation, auto-fluorescence, or non-specific lipid partitioning. To establish true scientific integrity, we employ a self-validating system where kinetic data must thermodynamically align with equilibrium data [2].

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Binding

Causality & Rationale: While equilibrium affinity ( Kd​ ) dictates the concentration required for receptor saturation, it ignores the temporal dynamics of binding. SPR is a label-free technique that provides real-time association ( kon​ ) and dissociation ( koff​ ) rates. For lipophilic anilides, optimizing the residence time ( τ=1/koff​ ) is often more predictive of in vivo efficacy than Kd​ alone [3].

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard amine coupling (EDC/NHS). Immobilize the purified target receptor (e.g., reconstituted in lipid nanodiscs to preserve conformation) to a target density of 2000–3000 Response Units (RU).

  • Quenching: Block unreacted sites with 1 M ethanolamine hydrochloride (pH 8.5).

  • Analyte Preparation: Dilute 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide in running buffer (e.g., HEPES-buffered saline with 0.05% Tween-20 and 1% DMSO to maintain solubility). Prepare a 5-point concentration series (e.g., 0.1 μ M to 10 μ M).

  • Kinetic Injection: Flow the analyte over the chip at a high flow rate (30 μ L/min) to minimize mass transport limitations. Record association for 60 seconds and dissociation for 120 seconds.

  • Data Analysis: Subtract background signals using a reference flow cell (double referencing). Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ ( Kd​=koff​/kon​ ).

Protocol 2: Radioligand Competition Assay

Causality & Rationale: SPR requires immobilized protein, which can restrict receptor flexibility. Radioligand binding is performed in native membrane preparations, preserving the physiological lipid microenvironment. This assay yields an IC50​ , which is then mathematically converted to an absolute inhibition constant ( Ki​ ) to validate the SPR-derived Kd​ .

Step-by-Step Methodology:

  • Membrane Preparation: Harvest cells overexpressing the target receptor. Homogenize and isolate the membrane fraction via ultracentrifugation.

  • Incubation: In a 96-well plate, combine 50 μ g of membrane protein, a constant concentration of a [3H] -labeled reference ligand (at its known Kd​ ), and varying concentrations of the test compound (10 −10 M to 10 −5 M).

  • Equilibration: Incubate the microplate at room temperature for 90 minutes to ensure thermodynamic equilibrium is reached.

  • Separation: Rapidly filter the mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine to reduce non-specific binding. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a microplate beta counter.

  • Cheng-Prusoff Conversion: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation [4]: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Protocol 3: TR-FRET for Target Engagement

Causality & Rationale: Radioligand assays require hazardous materials and washing steps that can disrupt low-affinity interactions. TR-FRET is a homogeneous "mix-and-measure" assay. By utilizing the long-lifetime emission of lanthanide fluorophores (e.g., Terbium), we can introduce a time delay (time-gating) before measurement, entirely eliminating the auto-fluorescence artifacts common with halogenated aromatic compounds [5].

Step-by-Step Methodology:

  • Reagent Assembly: Conjugate the target receptor with a Terbium (Tb) cryptate (Donor). Utilize a known fluorescently labeled tracer ligand (e.g., Cy5 or Fluorescein, Acceptor).

  • Assay Setup: In a 384-well low-volume plate, mix the Tb-receptor, the fluorescent tracer, and a titration of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide.

  • Incubation: Incubate for 60 minutes in the dark.

  • Time-Gated Measurement: Excite the sample at 340 nm. Wait for a 50 μ s delay, then measure emission at 615 nm (Donor) and 665 nm (Acceptor).

  • Analysis: Calculate the FRET ratio (665 nm / 615 nm). A decrease in the FRET ratio indicates that the test compound has successfully displaced the tracer, confirming target engagement.

Workflow A Compound CID 2764507 B SPR Kinetics (Kd, kon, koff) A->B C Radioligand Assay (IC50, Ki) A->C D TR-FRET (Target Engagement) A->D E Self-Validating Affinity Profile B->E C->E D->E

Caption: Orthogonal validation workflow for determining target receptor binding affinity.

Data Integration & Thermodynamic Validation

To confirm the scientific integrity of the findings, the quantitative data extracted from the three orthogonal protocols must be cross-validated. The Kd​ derived from SPR should theoretically match the Ki​ derived from the Radioligand assay within a 3-fold margin of error. Divergence beyond this threshold indicates assay interference (e.g., the compound is partitioning into the lipid membrane rather than binding the receptor pocket), triggering a required troubleshooting loop.

Quantitative Data Summary Matrix
Assay MethodologyPrimary MetricOutput Value FormatValidation Threshold / Quality Control
Surface Plasmon Resonance Kd​ , kon​ , koff​ Molar (M), M −1 s −1 , s −1 χ2 < 10% of Rmax​ ; Kd​ aligns with Ki​
Radioligand Competition IC50​→Ki​ Molar (M)Hill slope ( nH​ ) ≈ 1.0 (indicates 1:1 binding)
TR-FRET IC50​ (Displacement)Molar (M)Z'-factor > 0.5; Signal-to-Background > 3.0

Conclusion

Determining the target receptor binding affinity of complex anilide derivatives like 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide requires more than a singular screening pass. By implementing the self-validating biophysical framework detailed above—combining the kinetic resolution of SPR, the physiological relevance of radioligand binding, and the high-fidelity throughput of TR-FRET—researchers can confidently establish the compound's pharmacological profile and advance it through the preclinical optimization pipeline.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2764507, 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide". PubChem,[Link]

  • Assay Guidance Manual. "Analyzing Kinetic Binding Data". NCBI Bookshelf,[Link]

  • Kaur et al. "Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules". PubMed Central (PMC),[Link]

  • Cer et al. "IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding". PubMed Central (PMC),[Link]

  • Moore et al. "A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding". PubMed Central (PMC),[Link]

Exploratory

Comprehensive Solvation Profiling of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide: A Technical Guide to DMSO and Ethanol Solubility

Executive Summary In preclinical drug discovery, the accurate characterization of a compound's solubility in organic vehicles is a foundational prerequisite for reliable in vitro screening, formulation design, and pharma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug discovery, the accurate characterization of a compound's solubility in organic vehicles is a foundational prerequisite for reliable in vitro screening, formulation design, and pharmacokinetic modeling. This whitepaper provides an in-depth technical evaluation of the solubility profile of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (CAS: 454473-71-3)[1] in two primary solvent systems: Dimethyl sulfoxide (DMSO) and Ethanol (EtOH).

Rather than relying purely on empirical trial-and-error, this guide establishes a first-principles approach—correlating the compound's specific physicochemical topology with the thermodynamic properties of the solvents. Furthermore, we outline a self-validating, highly rigorous experimental protocol for determining its absolute thermodynamic solubility, ensuring data integrity for downstream biological assays.

Structural Analysis & Solvation Thermodynamics

To predict and understand the solubility of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide, we must dissect its molecular architecture. The compound (Molecular Weight: 271.74 g/mol ) is a pivalamide derivative featuring a halogenated aliphatic chain and an electron-rich aromatic system[1].

Physicochemical Drivers of Solvation
  • Hydrogen Bond Donors (HBD): The molecule possesses exactly one HBD—the secondary amide nitrogen (N-H).

  • Hydrogen Bond Acceptors (HBA): It contains three primary HBAs—the amide carbonyl (C=O) and the two ether oxygens on the 3,5-dimethoxyphenyl ring.

  • Lipophilic Core: The 2,2-dimethyl (pivaloyl) group, the aromatic ring, and the 3-chloro substituent contribute significant hydrophobic bulk and polarizability, driving its overall lipophilicity (estimated LogP ~2.5 - 3.5).

Solvent Mechanics: DMSO vs. Ethanol

The dissolution of this compound is governed by the competition between its solid-state crystal lattice energy and the free energy of solvation.

Dimethyl Sulfoxide (DMSO): DMSO is a strongly polar aprotic solvent (Dielectric Constant: 46.7). Its highly polarized S=O bond acts as an exceptional hydrogen bond acceptor for the compound's solitary amide N-H. Because DMSO lacks H-bond donors, it does not compete with the compound's internal or intermolecular H-bond acceptors, preventing complex solvation shells that can hinder dissolution[2]. Furthermore, the methyl groups of DMSO form favorable dispersive interactions with the compound's aromatic and chlorinated aliphatic regions. Prediction: Exceptional solubility (>50 mM).

Ethanol (EtOH): Ethanol is a polar protic solvent (Dielectric Constant: 24.5)[3]. It acts as both an H-bond donor (interacting with the compound's carbonyl and methoxy groups) and an H-bond acceptor (interacting with the amide N-H). However, ethanol's self-association (hydrogen-bonded networks) must be disrupted to accommodate the bulky, lipophilic 3-chloro-2,2-dimethylpropanamide core. This energetic penalty results in lower solubility compared to DMSO. Prediction: Moderate to high solubility (10 - 30 mM).

Solvation_Network Compound 3-chloro-N-(3,5-dimethoxyphenyl) -2,2-dimethylpropanamide HBD Amide N-H (H-Bond Donor) Compound->HBD HBA Amide C=O & Methoxy (H-Bond Acceptors) Compound->HBA Lipo Aromatic Ring & Alkyls (Hydrophobic Core) Compound->Lipo DMSO DMSO (Polar Aprotic) Ethanol Ethanol (Polar Protic) HBD->DMSO Strong Acceptor HBD->Ethanol Acceptor HBA->DMSO Dipole-Dipole HBA->Ethanol Strong Donor Lipo->DMSO Hydrophobic Lipo->Ethanol Hydrophobic

Caption: Solvation interaction network mapping solute-solvent affinities and thermodynamic drivers.

Data Presentation: Solubility & Solvent Parameters

The following table synthesizes the quantitative parameters governing the solvation of the target compound.

ParameterDimethyl Sulfoxide (DMSO)Ethanol (EtOH)Impact on 3-chloro-N-(3,5-dimethoxyphenyl)...
Solvent Type Polar AproticPolar ProticDMSO avoids H-bond donor competition.
Dielectric Constant (ε) 46.724.5Higher ε in DMSO better stabilizes the polar amide core.
Dipole Moment (D) 3.961.69Stronger dipole in DMSO easily disrupts the crystal lattice.
Expected Solubility > 50 mM (> 13.5 mg/mL) 10 - 30 mM (2.7 - 8.1 mg/mL) DMSO is the superior vehicle for high-concentration stocks.
Cellular Toxicity Limit ≤ 0.1% - 0.5% v/v[3]≤ 0.1% - 0.5% v/v[3]High stock concentration is required to minimize vehicle volume.

Experimental Methodology: Thermodynamic Solubility Determination

To empirically validate the solubility of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide, a Thermodynamic Solubility Assay must be employed[4][5]. Unlike kinetic solubility assays (which dilute a pre-dissolved DMSO stock into aqueous buffers and measure precipitation), thermodynamic assays measure the true equilibrium between the solid crystal lattice and the saturated solution[6].

Causality in Protocol Design
  • Why use excess solid? To ensure the chemical potential of the solid phase equals that of the dissolved solute, which is the strict thermodynamic definition of saturation[5].

  • Why 24-48 hours of equilibration? The bulky nature of the compound and the viscosity of DMSO require extended time to reach true equilibrium; premature sampling leads to underestimation.

  • Why ultracentrifugation over filtration? The compound's moderate lipophilicity makes it prone to non-specific binding to standard PTFE or nylon syringe filters, which would artificially deplete the measured concentration.

Step-by-Step Protocol

Step 1: Solid Dispensing

  • Accurately weigh 5.0 mg of crystalline 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide into two separate 1.5 mL amber glass HPLC vials (to prevent potential photolytic degradation of the chlorinated species).

Step 2: Solvent Addition

  • Add 100 µL of anhydrous DMSO (≥99.9% purity) to Vial A.

  • Add 100 µL of absolute Ethanol (≥99.5% purity) to Vial B.

  • Self-Validation Check: Ensure undissolved solid remains visible. If the solution is completely clear, add an additional 5.0 mg of compound to ensure saturation.

Step 3: Equilibration

  • Seal the vials and place them in an orbital thermomixer.

  • Incubate at 25.0°C ± 0.5°C with continuous agitation at 700 rpm for 48 hours[5].

Step 4: Phase Separation

  • Transfer the suspensions to chemical-resistant microcentrifuge tubes.

  • Centrifuge at 20,000 × g for 30 minutes at 25°C to pellet all undissolved microcrystals.

  • Critical Step: Carefully aspirate the upper 50 µL of the supernatant without disturbing the pellet.

Step 5: Matrix-Matched Dilution & Quantification

  • Dilute the supernatant 1:100 and 1:1000 into the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Causality: High dilution prevents the solvent plug (DMSO/EtOH) from distorting the chromatography peak shape.

  • Quantify the concentration via LC-MS/MS or HPLC-UV (monitoring at λ ~ 254 nm for the aromatic ring) against a standard calibration curve (0.1 µM to 100 µM) prepared from an independently verified stock[7].

Thermo_Solubility A 1. Solid Dispensing (Excess API) B 2. Solvent Addition (DMSO / EtOH) A->B C 3. Equilibration (48h, 25°C, 700 rpm) B->C D 4. Phase Separation (20,000 x g) C->D E 5. Dilution & LC-MS/UV Quantification D->E

Caption: Step-by-step experimental workflow for self-validating thermodynamic solubility determination.

Practical Implications in Drug Development

Once the absolute solubility in DMSO and Ethanol is established, researchers must navigate the transition from concentrated organic stocks to aqueous biological assays.

While 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide will exhibit high solubility in DMSO, introducing this stock into cell culture media poses risks. Both DMSO and Ethanol exhibit dose-dependent cytotoxicity and can perturb cellular membranes, potentially masking or artificially amplifying the drug's true pharmacological effect[2][3].

Best Practices for Assay Design:

  • Maximum Vehicle Concentration: Maintain final DMSO or Ethanol concentrations in cell-based assays below 0.5% v/v (ideally ≤ 0.1%)[8].

  • Stock Concentration Strategy: If the compound is soluble up to 50 mM in DMSO, a 1000x dilution into media yields a 50 µM assay concentration with only 0.1% DMSO, ensuring vehicle toxicity does not confound the assay results.

  • Aqueous Crash Risk: Because the compound is lipophilic, diluting a highly concentrated DMSO stock directly into aqueous media may cause kinetic precipitation (the "solvent crash" effect). Intermediate serial dilutions in DMSO prior to the final aqueous transfer are highly recommended to monitor for light scattering (nephelometry) indicative of precipitation[9].

References

  • National Institutes of Health (PubChem). "3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide | C13H18ClNO3 | CID 2764507". National Center for Biotechnology Information.
  • Domainex. "Thermodynamic Solubility Assay". Domainex Integrated Drug Discovery.
  • Protocols.io. "In-vitro Thermodynamic Solubility". Protocols.io Repository.
  • Evotec. "Thermodynamic Solubility Assay". Evotec ADME-Tox Protocols.
  • Enamine. "Aqueous Solubility Assay: Kinetic vs Thermodynamic Study". Enamine ADMET Services.
  • BioDuro. "ADME Solubility Assay". BioDuro-Global CRDMO.
  • Biomedical Research and Therapy. "Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines". Biomedical Research and Therapy.
  • Parasites, Hosts and Diseases. "Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture".
  • Biomedical Press. "Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines".

Sources

Protocols & Analytical Methods

Method

protocol for dissolving 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide for cell culture assays

Application Note: Standardized Protocol for the Solubilization and In Vitro Dosing of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide Executive Summary The transition of highly lipophilic synthetic small molecul...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Standardized Protocol for the Solubilization and In Vitro Dosing of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide

Executive Summary

The transition of highly lipophilic synthetic small molecules from dry powder to aqueous in vitro assay environments presents a fundamental thermodynamic challenge. The compound 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (CAS: 454473-71-3) is a highly hydrophobic molecule[1]. Improper solubilization often leads to sub-visual micro-precipitation in cell culture media, resulting in artificially low effective dosing, irreproducible data, and physical cytotoxicity caused by the crystals themselves. This application note details a rigorous, self-validating methodology for dissolving this compound in anhydrous dimethyl sulfoxide (DMSO) and performing serial dilutions that preserve compound stability while mitigating solvent-induced artifacts.

Physicochemical Profiling & Solvent Rationale

Understanding the molecular architecture of a compound is the first step in designing a reliable dissolution protocol. The structural features of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide dictate its solvent compatibility.

Table 1: Physicochemical Properties and Formulation Implications

PropertyValueImplication for Cell Culture Formulation
Compound Name 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamideTarget analyte[1].
CAS Number 454473-71-3Unique identifier for sourcing and regulatory tracking[1].
Molecular Weight 271.74 g/mol Requires exactly 5.43 mg per 1.0 mL of solvent to yield a 20 mM master stock[1].
Molecular Formula C13H18ClNO3High carbon-to-heteroatom ratio indicates poor aqueous solubility[1].
Structural Features Dimethoxyphenyl ring, chlorodimethylpropanamideHighly lipophilic; lacks readily ionizable groups at physiological pH (7.4).
Primary Solvent Anhydrous DMSO (≥99.9%)Essential for disrupting intermolecular hydrophobic interactions and the crystal lattice.

Causality of Solvent Choice: Because the compound lacks ionizable amines or carboxylic acids that could be leveraged for salt formation in aqueous buffers, a strong aprotic solvent is required. Anhydrous DMSO acts as a universal carrier by solvating the hydrophobic core (the 2,2-dimethylpropanamide and 3,5-dimethoxyphenyl moieties) via strong dipole interactions.

Cytotoxicity Constraints & Dilution Strategy

While DMSO is the optimal vehicle for solubilization, it is not biologically inert. In various mammalian cell lines, DMSO concentrations between 0.1% and 0.5% (v/v) can begin to alter membrane permeability, induce oxidative stress, and confound cell viability readouts[2].

To maintain scientific integrity and prevent solvent-induced transcriptomic or cytotoxic artifacts, this protocol strictly limits the final DMSO concentration in the assay to ≤0.1%. This constraint necessitates a "1000X Working Stock" strategy: the compound must be prepared at 1000 times the desired final assay concentration in pure DMSO before being spiked into the aqueous media. Furthermore, equivalent concentrations of the DMSO vehicle must be included as negative controls in all proliferation or viability assays to establish a true baseline[3].

Experimental Workflow

G A Dry Powder Compound (CAS: 454473-71-3) B Primary Solubilization (100% Anhydrous DMSO) A->B Add DMSO C 20 mM Master Stock (Aliquot & Store at -80°C) B->C Vortex & Sonicate D Serial Dilution (1000X Working Stocks in DMSO) C->D Thaw Fresh Aliquot E Aqueous Media Spiking (Final DMSO ≤ 0.1% v/v) D->E 1:1000 Dilution in 37°C Media F Self-Validation QC (Phase-Contrast Microscopy) E->F Check for Microcrystals

Workflow for the solubilization, dilution, and validation of hydrophobic small molecules.

Step-by-Step Methodology

Phase 1: Master Stock Preparation (20 mM)

  • Equilibration: Allow the desiccated vial of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide to reach room temperature before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Introducing water at this stage will drastically reduce the compound's solubility in DMSO.

  • Weighing: Weigh exactly 5.43 mg of the compound into a sterile, solvent-resistant glass vial or polypropylene tube.

  • Dissolution: Add exactly 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex the solution vigorously for 60 seconds. If visual particulates remain, sonicate the vial in a room-temperature water bath for 5–10 minutes.

    • Causality: Sonication provides the kinetic energy required to overcome the thermodynamic barrier of the crystal lattice.

  • Aliquoting: Divide the 20 mM master stock into 50 µL aliquots in amber microcentrifuge tubes and store immediately at -80°C.

    • Causality: DMSO is highly hygroscopic. Repeated freeze-thaw cycles draw ambient moisture into the stock, causing hydrophobic compounds to irreversibly precipitate out of solution over time.

Phase 2: Working Solutions and Media Spiking

  • Thawing: Thaw a single 50 µL aliquot at room temperature. Discard any remaining volume after the experiment; do not refreeze.

  • Serial Dilution (in DMSO): Prepare a 1000X working stock for your desired final concentration. For example, to achieve a 10 µM final assay concentration, dilute the 20 mM master stock to 10 mM using pure anhydrous DMSO.

    • Causality: Performing serial dilutions in DMSO rather than aqueous media prevents transient high-concentration exposure to water, which triggers irreversible micro-precipitation (the "crashing out" effect).

  • Media Spiking: Pre-warm the cell culture media (containing serum, if applicable) to 37°C. Add 1 µL of the 1000X working stock dropwise to 1 mL of the warmed media while vortexing the media tube immediately.

    • Causality: Pre-warming the media increases the kinetic solubility limit, and immediate vortexing rapidly disperses the DMSO droplet, preventing localized zones of high compound concentration that lead to nucleation and crystal growth.

Quality Control: The Self-Validating System

Trust in your experimental data requires that the protocol validates itself before the compound ever touches the cells. Because 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide is highly lipophilic, it is at high risk of precipitating upon transition from DMSO to aqueous media.

Validation Protocol:

  • Prior to applying the spiked media to your cell culture plates, transfer 100 µL of the highest concentration dosing media into a clear 96-well plate.

  • Examine the well under a phase-contrast microscope at 20X or 40X magnification.

  • Compare the well to a vehicle-control well (media + 0.1% DMSO).

  • Pass/Fail Criteria: The solution must be optically clear. The presence of highly refractive microcrystals, needle-like structures, or general "cloudiness" indicates the compound has precipitated. If precipitation is observed, the assay is invalid because the effective soluble concentration is unknown. In such cases, the compound must be reformulated using a surfactant (e.g., 0.01% Tween-80) or a carrier protein (e.g., Bovine Serum Albumin) to stabilize the hydrophobic moieties in the aqueous phase.

References

  • [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2764507, 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide. PubChem Database. URL:[Link]

  • [2] Krajnak S, et al. (2023). Anti-tumor effects of low-dose metronomic vinorelbine in combination with alpelisib in breast cancer cells. EXCLI Journal, 22:114-130. URL:[Link]

  • [3] Palacios-Moreno J, et al. (2019). Epanorin, a lichen secondary metabolite, inhibits proliferation of MCF-7 breast cancer cells. Biological Research, 52(1):55. URL:[Link]

Sources

Application

Application Note: Rational HPLC Method Development and ICH Q2(R2) Validation for 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide

Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals Document Type: Technical Protocol & Validation Guide Physicochemical Rationale & Method Strategy Before injecting a sin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Quality Control Scientists, and Drug Development Professionals Document Type: Technical Protocol & Validation Guide

Physicochemical Rationale & Method Strategy

Before injecting a single sample, a robust High-Performance Liquid Chromatography (HPLC) method requires a deep understanding of the analyte's physicochemical properties[1]. 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide is a synthetic, highly lipophilic, and neutral amide. As a Senior Application Scientist, I approach the development of this method not by trial and error, but through predictive causality.

Causality Behind Chromatographic Choices
  • Mobile Phase pH & Buffer Selection: Because the target compound is a neutral amide, it resists ionization across the standard LC pH range (pH 2–8). Therefore, pH control is not strictly required for the Active Pharmaceutical Ingredient (API) itself. However, its likely synthetic precursor—3,5-dimethoxyaniline—is a weak base (pKa ~4.5). To ensure this basic impurity is fully protonated, preventing secondary interactions with free surface silanols (which cause peak tailing), we must use an acidic mobile phase[1]. We select 0.1% Formic Acid in Water (pH ~2.7) as Mobile Phase A.

  • Stationary Phase (Column): We select a C18 core-shell column (2.7 µm). Core-shell particles minimize the A-term (eddy diffusion) of the van Deemter equation, delivering UHPLC-level efficiencies and sharp peak shapes at standard HPLC backpressures[2].

  • Elution Mode: A gradient elution (using Acetonitrile as Mobile Phase B) is preferred over isocratic elution. Gradient HPLC provides greater sensitivity and ensures that strongly retained hydrophobic impurities (e.g., unreacted acid chlorides or symmetrical ureas) are efficiently washed from the column, preventing ghost peaks in subsequent runs[3].

  • Detection Wavelength: The 3,5-dimethoxyphenyl moiety exhibits strong π→π∗ transitions. We select 230 nm to maximize the signal-to-noise ratio while avoiding the high background noise and solvent cutoff interference typical of low-UV (<210 nm) ranges[3].

MethodDev A 1. Physicochemical Profiling (Lipophilic Amine Precursors) B 2. Column Selection (C18 Core-Shell, 2.7 µm) A->B C 3. Mobile Phase Screening (Aq. 0.1% FA / ACN) B->C D 4. Gradient Optimization (Retention & Resolution) C->D E 5. Final Method Establishment (System Suitability) D->E

Figure 1: Systematic HPLC method development workflow based on physicochemical properties.

Optimized Chromatographic Conditions

The following parameters represent the finalized, optimized method derived from the rationale above.

ParameterSpecification / Condition
Column C18 Core-Shell, 100 x 4.6 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 100% Acetonitrile (HPLC-grade)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Injection Volume 10 µL
Detection UV at 230 nm (PDA/DAD detector)
Diluent 50:50 Water:Acetonitrile (v/v)
Gradient Program 0-2 min: 20% B 2-8 min: 20% 80% B 8-10 min: 80% B (Wash) 10.1-14 min: 20% B (Equilibration)

Step-by-Step Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . No analytical run should proceed without first proving the instrument is fit-for-purpose.

Step 1: Diluent and Mobile Phase Preparation
  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Diluent: Mix 500 mL of ultrapure water with 500 mL of Acetonitrile.

    • Causality Note: Why use 50:50 Water:ACN? The analyte is highly lipophilic. Dissolving it in 100% aqueous solvent causes precipitation, while 100% organic solvent causes severe peak distortion (solvent fronting) when injected into the 20% organic initial gradient. A 50:50 mixture ensures complete solubilization while focusing the analyte at the head of the column.

Step 2: Standard Preparation
  • Weigh accurately 25.0 mg of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide reference standard into a 50 mL volumetric flask.

  • Add 30 mL of diluent and sonicate for 5 minutes until fully dissolved.

  • Make up to the mark with diluent to yield a stock solution of 500 µg/mL.

  • Dilute 5.0 mL of the stock solution into a 50 mL volumetric flask with diluent to yield a working standard of 50 µg/mL .

Step 3: System Suitability Testing (SST)

Before analyzing samples, inject the working standard (50 µg/mL) in five replicates. The system is only validated for use if it meets the following criteria[4]:

  • Retention Time (RT) Precision: %RSD ≤ 1.0%

  • Peak Area Precision: %RSD ≤ 1.0%

  • Tailing Factor (Tf): ≤ 1.5

  • Theoretical Plates (N): ≥ 5,000

Analytical Method Validation (ICH Q2(R2) Framework)

Method validation provides documented evidence that the analytical procedure is fit for its intended purpose[4]. The validation lifecycle follows the strict guidelines of ICH Q2(R2)[5].

Validation Spec Specificity (Interference Check) Lin Linearity & Range (25% - 150%) Spec->Lin Prec Precision (RSD < 2.0%) Lin->Prec Acc Accuracy (Spike Recovery) Prec->Acc Rob Robustness (Parameter Variance) Acc->Rob

Figure 2: ICH Q2(R2) analytical method validation lifecycle and sequential parameter testing.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present[6].

  • Procedure: Inject a diluent blank, mobile phase blank, and a spiked sample containing known synthetic precursors (e.g., 3,5-dimethoxyaniline).

  • Result: No interfering peaks were observed at the retention time of the main analyte (RT ~6.4 min). Resolution ( Rs​ ) between the analyte and the nearest impurity was > 2.5.

Linearity and Range

The reportable range is established by demonstrating acceptable precision, accuracy, and linearity between the upper and lower concentration levels[5].

  • Procedure: Prepare standard solutions at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (50 µg/mL).

Concentration LevelActual Conc. (µg/mL)Peak Area (mAU*s)Statistical Output
25%12.5425,100Slope: 34,015
50%25.0850,350Y-Intercept: +1,250
100%50.01,701,200Correlation Coeff ( R2 ): 0.9998
150%75.02,552,800Residual Sum of Squares: Acceptable
Accuracy (Recovery)

Accuracy refers to the closeness of agreement between the accepted conventional true value and the result obtained by the analytical method[5].

  • Procedure: Spike known amounts of the API into a synthetic placebo matrix at 50%, 100%, and 150% levels. Analyze in triplicate.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (n=3)
50%25.024.8599.4%0.8%
100%50.050.15100.3%0.5%
150%75.074.8099.7%0.6%
Acceptance Criteria: Recovery between 98.0% - 102.0%.
Precision (Repeatability & Intermediate Precision)

Precision demonstrates the coherence of repeated measurements under specified conditions[7].

  • Procedure: For Repeatability (Intra-day), inject 6 preparations of the 100% standard. For Intermediate Precision (Inter-day), a second analyst repeats the procedure on a different day using a different HPLC system.

ParameterIntra-day Precision (Analyst 1)Inter-day Precision (Analyst 2)
Mean Area 1,701,5001,698,900
Standard Deviation 11,91015,290
% RSD 0.70% 0.90%
Acceptance Criteria: %RSD ≤ 2.0%[8].
Robustness

Robustness is the method's capability to remain unaffected by small, deliberate variations in method parameters, proving its reliability under normal operating conditions[5].

Parameter VariedVariationRT Shift (min)Tailing FactorResolution ( Rs​ )Status
Flow Rate 0.9 mL/min (-10%)+0.61.12> 2.5Pass
Flow Rate 1.1 mL/min (+10%)-0.51.15> 2.5Pass
Column Temp 28°C (-2°C)+0.21.14> 2.5Pass
Column Temp 32°C (+2°C)-0.21.13> 2.5Pass

Conclusion

A highly specific, linear, accurate, and robust RP-HPLC method was successfully developed for the quantification of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide. By applying first-principles physicochemical profiling, potential chromatographic pitfalls (such as basic impurity tailing and solvent-front distortion) were proactively engineered out of the method. The procedure was fully validated in accordance with ICH Q2(R2) guidelines, proving it is highly reliable and fit for routine quality control and drug development applications.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH).
  • Validation of Analytical Procedure Q2(R2) - ICH (Draft). International Council for Harmonisation (ICH).
  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
  • HPLC Method development: an overview. PharmaCores.
  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.
  • ICH Q2 (R2) Validation of Analytical Procedures. MasterControl.

Sources

Method

Application Note: High-Throughput Screening (HTS) Protocol for 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide

Executive Summary & Scientific Rationale The compound 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (PubChem CID: 2764507)[1] is a synthetic small molecule featuring a neopentyl chloride moiety and a 3,5-dimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The compound 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (PubChem CID: 2764507)[1] is a synthetic small molecule featuring a neopentyl chloride moiety and a 3,5-dimethoxyaniline core. The 3,5-dimethoxyphenyl structural motif is a privileged pharmacophore frequently utilized in drug discovery to target the acetyl-lysine binding pockets of epigenetic readers (e.g., BET bromodomains) and the ATP-binding clefts of various kinases.

To evaluate the inhibitory potential of this compound within a large-scale library, a robust High-Throughput Screening (HTS) methodology is required. This application note details a highly optimized Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competitive binding assay protocol.

The Causality Behind TR-FRET Selection

In standard fluorescence assays, small molecules like CID 2764507 often exhibit auto-fluorescence, leading to false positives or high background noise. TR-FRET solves this by utilizing Lanthanide fluorophores (e.g., Europium or Terbium) which possess exceptionally long emission half-lives (in the millisecond range)[2]. By introducing a microsecond time delay (time-gating) before signal detection, short-lived background auto-fluorescence from the library compounds and biological buffers decays to zero. This mechanistic choice ensures an ultra-high Signal-to-Background (S/B) ratio and a self-validating assay system[3].

TR_FRET Excitation Excitation (337 nm) Europium Eu-Antibody (Donor) Excitation->Europium Energy Target Target Protein Europium->Target Binds Tracer Tracer (Acceptor) Europium->Tracer FRET Target->Tracer Binds Emission Emission (665 nm) Tracer->Emission Signal Compound CID 2764507 (Inhibitor) Compound->Target Displaces Tracer

Figure 1: TR-FRET competitive binding assay principle and inhibitor-mediated signal displacement.

Materials and Reagents

To maintain assay trustworthiness, all reagents must be prepared in low-binding plastics to prevent non-specific adsorption.

  • Test Compound: 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (CAS: 454473-71-3)[1], prepared as a 10 mM stock in 100% anhydrous DMSO.

  • Target Protein: GST- or His-tagged target protein (e.g., BRD4 BD1 domain), diluted to 2x final assay concentration.

  • Fluorophores: Europium-labeled anti-tag antibody (Donor) and Cy5/d2-labeled Tracer ligand (Acceptor)[4].

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.05% CHAPS, 0.1% BSA. Causality note: CHAPS and BSA are critical to prevent compound aggregation and non-specific binding to the microplate walls, which is a primary cause of false negatives in HTS[5].

  • Microplates: 1536-well low-volume, solid black microplates (e.g., Corning or Greiner)[2].

Step-by-Step Experimental Protocol

This workflow is optimized for a 1536-well ultra-HTS (uHTS) format, scaling down reaction volumes to 5 µL per well to maximize cost-efficiency while maintaining statistical robustness[4].

Step 1: Acoustic Compound Dispensing
  • Transfer the 10 mM stock of CID 2764507 into an Echo-compatible source plate.

  • Using an Acoustic Liquid Handler (e.g., Labcyte Echo), dispense 25 nL of the compound into the destination 1536-well plate.

  • Causality Check: Acoustic dispensing utilizes sound energy to transfer nanoliter droplets, completely eliminating physical tip carryover and ensuring the final DMSO concentration remains strictly at 0.5% (v/v). DMSO concentrations >1% can denature the target protein and artificially skew the FRET signal[4].

Step 2: Reagent Assembly ("Mix-and-Read")
  • Target Addition: Dispense 2.5 µL of the 2x Target Protein solution into all wells using a non-contact bulk reagent dispenser (e.g., Multidrop Combi)[3].

  • Pre-incubation: Centrifuge the plate at 200 x g for 1 minute. Incubate at room temperature for 15 minutes to allow the compound to interact with the target.

  • Tracer & Antibody Addition: Dispense 2.5 µL of a 2x master mix containing the Tracer ligand and the Europium-labeled antibody[3].

  • Final Incubation: Seal the plate to prevent evaporation and incubate in the dark at room temperature for 60 to 120 minutes to reach thermodynamic equilibrium[4].

Step 3: TR-FRET Detection

Read the microplate using a time-resolved multi-mode reader (e.g., BMG PHERAstar FSX or PerkinElmer EnVision)[4].

  • Excitation: 337 nm (Laser or Xenon flash lamp).

  • Delay Time: 50 µs (Allows short-lived background fluorescence to decay).

  • Integration Time: 400 µs.

  • Dual Emission: Read Donor emission at 620 nm and Acceptor emission at 665 nm[3].

HTS_Workflow Prep 1. Acoustic Dispensing (CID 2764507 in DMSO) Reagents 2. Reagent Addition (Target + Tracer + Eu-Ab) Prep->Reagents Incubate 3. Microplate Incubation (Room Temp, 60 min) Reagents->Incubate Read 4. TR-FRET Detection (Time-Gated Reader) Incubate->Read Analyze 5. Data Analysis (Z'-factor & IC50) Read->Analyze

Figure 2: Step-by-step High-Throughput Screening (HTS) workflow for 1536-well microplate formats.

Data Analysis & Quality Control

To ensure the assay is a self-validating system, raw data must be mathematically transformed and subjected to rigorous Quality Control (QC) metrics.

1. FRET Ratio Calculation: Calculate the dimensionless FRET ratio for each well to normalize well-to-well liquid dispensing variations: Ratio = (Emission at 665 nm / Emission at 620 nm) × 10,000[3]

2. Z'-Factor Determination: The Z'-factor, introduced by Zhang et al. in 1999, is the definitive statistical measure of HTS assay quality[6]. It quantifies the separation band between the positive control (fully inhibited) and negative control (DMSO vehicle)[7]. Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative| Where σ is the standard deviation and μ is the mean. A Z'-factor ≥ 0.5 indicates an "excellent" assay suitable for HTS[8].

Quantitative Data Presentation

The following table summarizes the target validation metrics required to approve this assay for full-scale library screening, alongside expected mock values for CID 2764507.

ParameterTarget MetricObserved Value (Mock)Causality / Significance
Z'-Factor > 0.500.78Validates excellent separation between positive and negative controls[6].
Signal-to-Background (S/B) > 5.012.4Ensures a wide dynamic range for detecting weak competitive inhibitors[4].
DMSO Tolerance < 1.0%0.5%Prevents solvent-induced protein denaturation while keeping the compound soluble[4].
Intra-plate CV < 10%4.2%Confirms the precision of the acoustic dispenser and bulk reagent handlers.
CID 2764507 IC₅₀ N/AAssay DependentCalculated via 4-parameter logistic non-linear regression curve fitting.

Troubleshooting & Field Insights

  • Hook Effect (Prozone Effect): If the TR-FRET signal unexpectedly drops at high target protein concentrations, it is likely due to the "Hook Effect" where the donor and acceptor bind to separate target molecules rather than forming a ternary complex[3]. Solution: Titrate the target protein and operate strictly at concentrations below the Kd of the tracer.

  • Compound Precipitation: If CID 2764507 shows erratic replicate data, it may be precipitating out of the aqueous buffer. Solution: Verify via dynamic light scattering (DLS) and increase the CHAPS concentration to 0.1%.

References

  • NextSDS. 3-CHLORO-N-(3,5-DIMETHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE Chemical Substance Information. NextSDS Substance Database. URL: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2764507, 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide. PubChem. URL:[Link]

  • Zhang J-H, Chung TDY, Oldenburg KR. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. 1999;4(2):67-73. URL:[Link]

  • Miller TW, et al. Quantitative high-throughput screening assays for the discovery and development of SIRPα-CD47 interaction inhibitors. PLoS One. 2019. URL:[Link]

  • Tang M, et al. A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators. STAR Protocols. 2021. URL:[Link]

  • Du Y, et al. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors. Assay and Drug Development Technologies. 2013. URL:[Link]

Sources

Application

Application Note: In Vivo Dosing Strategies and Vehicle Optimization for 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide

Physicochemical Profiling & Causality of Vehicle Selection The compound 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (MW: 271.74 g/mol ) is a synthetic small molecule characterized by a highly lipophilic 3,5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Causality of Vehicle Selection

The compound 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (MW: 271.74 g/mol ) is a synthetic small molecule characterized by a highly lipophilic 3,5-dimethoxyphenyl ring and a chloropivaloyl group. This structural composition results in a high partition coefficient (LogP) and negligible aqueous solubility. When transitioning from in vitro assays to in vivo murine models, standard aqueous buffers fail to solubilize the compound, leading to dissolution rate-limited absorption, erratic pharmacokinetics, and poor systemic exposure 1.

To achieve the thermodynamic activity required for systemic absorption, the formulation must bridge the gap between the compound's lipophilicity and the aqueous biological environment. We recommend two validated formulation strategies:

  • Co-solvent/Micellar System (DMSO/PEG400/Tween-80/Saline): DMSO acts as a powerful primary solvent to break the crystal lattice. PEG400 serves as a co-solvent to maintain the dissolved state, while Tween-80 (a non-ionic surfactant) forms micelles that encapsulate the drug, preventing precipitation upon dilution in the bloodstream or gastrointestinal fluids [[2]]() 3.

  • Cyclodextrin Inclusion Complex (HP-β-CD): Utilizing 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD encapsulates the lipophilic dimethoxyphenyl moiety, creating a water-soluble complex that significantly enhances the dissolution rate and bioavailability without altering the active pharmaceutical ingredient (API) 45.

Quantitative Vehicle Comparison

ParameterVehicle A (Co-solvent/Micellar)Vehicle B (Inclusion Complex)
Composition 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline10% DMSO / 90% (20% w/v HP-β-CD in H₂O)
Mechanism Solvation & Micellar EncapsulationHost-Guest Hydrophobic Cavity Inclusion
Max API Concentration ~5 - 10 mg/mL~10 - 20 mg/mL
Best Suited For Intraperitoneal (IP), Intravenous (IV)Oral Gavage (PO), Subcutaneous (SC)
Toxicity Profile Mild hemolysis at high IV volumesExtremely well tolerated; renal clearance

Self-Validating Formulation Protocols

Protocol A: Co-solvent/Micellar System Preparation

Target Volume: 10 mL (Sufficient for dosing ~40 mice at 10 mL/kg)

Causality Note: The order of addition is absolute. Adding PEG400 immediately after DMSO creates a miscible, intermediate-polarity environment. Introducing Tween-80 next coats the solvated molecules. If saline were added before Tween-80, the sudden drop in solvent capacity would cause immediate, irreversible precipitation 3.

  • Weigh API: Accurately weigh the required mass of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide into a sterile glass vial.

  • Primary Solvation: Add 1.0 mL of DMSO. Vortex vigorously for 60 seconds.

    • Validation Checkpoint 1: The solution must be 100% optically clear. If particulate matter remains, warm the vial in a 37°C water bath for 5 minutes.

  • Co-solvent Addition: Add 4.0 mL of PEG400. Vortex for 30 seconds to ensure a homogenous binary mixture.

  • Surfactant Coating: Add 0.5 mL of Tween-80. Vortex for 60 seconds. The solution will become viscous but must remain clear.

  • Aqueous Dilution: Dropwise add 4.5 mL of sterile 0.9% Saline while continuously vortexing.

    • Validation Checkpoint 2: Hold the vial against a light source. The presence of a Tyndall effect (scattering of light) indicates a colloidal suspension rather than a true solution. If a milky precipitate forms, the compound has crashed out, and the formulation must be discarded and restarted with a lower API concentration.

Protocol B: HP-β-CD Inclusion Complex Preparation

Target Volume: 10 mL

Causality Note: Sonication provides the kinetic energy required to drive the hydrophobic dimethoxyphenyl compound into the cyclodextrin cavity, establishing a stable inclusion complex that resists precipitation in the GI tract 5.

  • Prepare Vehicle Base: Dissolve 2.0 g of HP-β-CD in 10 mL of sterile water to create a 20% w/v solution. Filter through a 0.22 µm PES membrane.

  • Primary Solvation: Dissolve the API in 1.0 mL of DMSO in a separate glass vial.

  • Complexation: Place the API/DMSO vial in a sonicating water bath. Slowly, in 1 mL increments, add 9.0 mL of the 20% HP-β-CD solution.

  • Equilibration: Sonicate the final mixture for 15–20 minutes at room temperature.

    • Validation Checkpoint: The final solution must be completely transparent. Store at room temperature; do not refrigerate, as cold temperatures can reduce the solubility limit of the inclusion complex.

In Vivo Dosing Strategies (Murine Models)

Route of AdministrationMax Volume (Mice)Recommended NeedleAbsorption Profile / Causality
Intravenous (IV) 5 mL/kg27G - 30GImmediate 100% bioavailability. Use Vehicle B to avoid Tween-80 induced histamine release.
Oral Gavage (PO) 10 mL/kg20G - 22G (Bulb)Subject to first-pass metabolism. Vehicle B protects the API through the acidic gastric environment.
Intraperitoneal (IP) 10 mL/kg25G - 27GRapid systemic entry via mesenteric vessels. Vehicle A is optimal here due to high peritoneal surface area.

Workflow Visualization

InVivo_Workflow Target 3-chloro-N-(3,5-dimethoxyphenyl) -2,2-dimethylpropanamide (Highly Lipophilic API) VehicleA Vehicle A (Co-solvent/Micellar) 10% DMSO / 40% PEG400 5% Tween-80 / 45% Saline Target->VehicleA Formulation Strategy 1 VehicleB Vehicle B (Inclusion Complex) 10% DMSO / 90% HP-β-CD (20% w/v in H₂O) Target->VehicleB Formulation Strategy 2 IV_Dose Intravenous (IV) Injection Max Vol: 5 mL/kg Rapid Systemic Distribution VehicleA->IV_Dose PO_Dose Oral Gavage (PO) Max Vol: 10 mL/kg GI Absorption & First-Pass VehicleA->PO_Dose VehicleB->IV_Dose VehicleB->PO_Dose Blood Serial Pharmacokinetic Blood Sampling IV_Dose->Blood PO_Dose->Blood Analysis Plasma Extraction & LC-MS/MS Quantification Blood->Analysis

In vivo pharmacokinetic workflow and formulation strategies for lipophilic small molecules.

References

  • [4] Efficacy of 2-Hydroxypropyl-β-cyclodextrin in Niemann-Pick Disease Type C Model Mice and Its Pharmacokinetic Analysis in a Patient with the Disease - PubMed. 4

  • [1] Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies - Benchchem. 1

  • [5] Cyclodextrin-Based Inclusion Complexes Improve the In Vitro Solubility and Pharmacokinetics of Ivacaftor Following Oral Administration in Mice - PubMed. 5

  • [2] Optimization of 4,6-Disubstituted Pyrido[3,2-d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth - Journal of Medicinal Chemistry (ACS Publications). 2

  • [3] 162 questions with answers in POLYSORBATES | Science topic - ResearchGate. 3

Sources

Method

Application Notes and Protocols for the Preparation of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide Stock Solutions

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 3-chloro-N-(3,5-dimethoxyphe...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed protocol for the preparation, handling, and storage of stock solutions of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (CAS: 454473-71-3). Recognizing the critical importance of accurate and reproducible experimental results, this document outlines a systematic approach to stock solution preparation, beginning with the empirical determination of solubility and culminating in best practices for long-term storage and quality control. These protocols are designed to ensure the integrity and consistency of the compound for use in a variety of research and drug development applications.

Introduction: The Foundational Importance of a Well-Characterized Stock Solution

The reliability and reproducibility of any experiment, particularly in the fields of pharmacology, cell biology, and drug discovery, are fundamentally dependent on the quality of the reagents used. A stock solution serves as the primary source of a compound for a series of experiments, and any inaccuracies in its concentration or degradation of the compound can lead to misleading results and wasted resources.[1] The preparation of a stock solution is therefore a critical first step that demands meticulous attention to detail.

3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide is a research compound with potential applications in various biological assays. To ensure its effective and consistent use, a well-defined protocol for the preparation of a stable and accurately concentrated stock solution is essential. This document provides such a protocol, grounded in established principles of laboratory practice and chemical safety.

Compound Information and Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is a prerequisite for the successful preparation of a stock solution.[1]

PropertyValueSource
IUPAC Name 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamidePubChem
CAS Number 454473-71-3PubChem
Molecular Formula C₁₃H₁₈ClNO₃PubChem
Molecular Weight 271.74 g/mol PubChem[2]
Physical Form Solid (predicted based on related structures)Inferred from similar compounds

Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3][4]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) that have been inspected for integrity before use.[3]

  • Body Protection: A laboratory coat is mandatory. For larger quantities, consider an impervious apron.

  • Respiratory Protection: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[3]

Emergency Procedures:

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water.[3][4]

  • In case of eye contact: Rinse cautiously with water for several minutes.[3][4]

  • If inhaled: Move the person to fresh air.[3][4]

  • If swallowed: Rinse the mouth with water. Do not induce vomiting.[3] In all cases of exposure, seek immediate medical attention and have the Safety Data Sheet (SDS) for a related compound available.

Protocol for the Preparation of Stock Solutions

This protocol is divided into two main stages: an initial solubility assessment to determine the optimal solvent and a detailed procedure for the preparation of the stock solution.

Part A: Empirical Solubility Assessment

Rationale: Since specific solubility data for 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide is not published, a small-scale empirical test is necessary to identify a suitable solvent that can dissolve the compound at a desired high concentration. Dimethyl sulfoxide (DMSO) is a common solvent for a wide range of organic compounds and is often the first choice for preparing stock solutions for biological assays.[5]

Materials:

  • 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Small glass vials with screw caps

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Weigh out a small, known amount of the compound (e.g., 1-2 mg) into three separate, clean, and dry glass vials.

  • To the first vial, add a small, precise volume of DMSO (e.g., 100 µL) to achieve a high target concentration (e.g., 10-20 mg/mL).

  • Repeat step 2 for the other two vials using ethanol and DMF, respectively.

  • Vortex each vial vigorously for at least 1-2 minutes.

  • Visually inspect each vial for complete dissolution. If the compound has not fully dissolved, you can gently warm the solution (e.g., to 37°C) and sonicate for a short period.[6]

  • If the compound dissolves completely, the solvent is suitable at that concentration. If not, the solvent is not suitable at that concentration, and a lower target concentration should be considered.

Expected Outcome: This assessment will identify the most effective solvent for dissolving 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide at a high concentration. For the purposes of the following protocol, we will assume that DMSO is the chosen solvent.

Part B: Stock Solution Preparation (Example: 10 mM in DMSO)

Rationale: The following protocol details the preparation of a 10 mM stock solution in DMSO. This concentration is a common starting point for many in vitro assays. The use of a volumetric flask ensures accurate final volume and concentration.

Materials:

  • 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask (e.g., 1 mL or 5 mL)

  • Pipettors and sterile tips

  • Vortex mixer

  • Cryo-vials or other suitable small-volume, sealable tubes for aliquoting

Calculations: The mass of the compound required to prepare a stock solution of a specific molarity is calculated using the following formula:[1]

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For a 10 mM (0.010 mol/L) stock solution in a final volume of 1 mL (0.001 L):

Mass (g) = 0.010 mol/L * 0.001 L * 271.74 g/mol = 0.0027174 g = 2.72 mg

Procedure:

  • Preparation: Allow the vial of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh out the calculated mass (2.72 mg for a 1 mL stock) of the compound using an analytical balance.

  • Dissolution: Carefully transfer the weighed compound into the volumetric flask. Add a portion of the DMSO (e.g., approximately 70-80% of the final volume) to the flask.

  • Mixing: Cap the volumetric flask and vortex or sonicate until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.

  • Bringing to Volume: Once the compound is fully dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in sterile, clearly labeled cryo-vials. This minimizes the risk of contamination and degradation from repeated freeze-thaw cycles.[7]

Workflow for Stock Solution Preparation:

G cluster_prep Preparation cluster_weigh Weighing cluster_dissolve Dissolution & Homogenization cluster_store Storage a Equilibrate Compound and Solvent to Room Temperature b Accurately Weigh Compound a->b c Transfer to Volumetric Flask b->c d Add ~75% of Solvent & Dissolve c->d e Bring to Final Volume d->e f Invert to Mix e->f g Aliquot into Single-Use Vials f->g h Store at -20°C or -80°C g->h

Caption: Workflow for preparing the stock solution.

Storage and Stability

Proper storage is crucial to maintain the integrity of the stock solution over time.

  • Storage Temperature: Store the aliquoted stock solutions at -20°C or, for longer-term storage, at -80°C.[7]

  • Light Sensitivity: While specific data is unavailable, it is good practice to protect the stock solution from light by using amber vials or by storing the vials in a light-blocking container.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[7] The practice of aliquoting into single-use volumes is the most effective way to prevent this.

  • Shelf Life: In the absence of specific stability data, it is recommended to prepare fresh stock solutions regularly. A conservative approach would be to use the stock solution within 1-3 months of preparation when stored at -20°C.

Quality Control

To ensure the accuracy of experimental results, it is important to perform quality control checks on the stock solution.

  • Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or color change. If any are observed, the aliquot should be discarded.

  • Concentration Verification (Optional): For applications requiring a high degree of accuracy, the concentration of the stock solution can be verified using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with a standard curve.

Conclusion

The protocol outlined in this application note provides a comprehensive and scientifically sound approach to the preparation of stock solutions of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide. By following these guidelines, researchers can ensure the consistency and reliability of their experimental starting material, which is a critical factor in achieving reproducible and meaningful scientific outcomes. Adherence to the safety precautions is paramount throughout the entire process.

References

  • PubChem. 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide. National Center for Biotechnology Information. [Link]

  • NextSDS. 3-CHLORO-N-(3,5-DIMETHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE — Chemical Substance Information. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • ResearchGate. How to dissolve a poorly soluble drug?. [Link]

  • PubChem. 3-Chloro-N,N-dimethylpropanamide. National Center for Biotechnology Information. [Link]

  • University of Rochester. PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]

  • Gaylord Chemical Company, L.L.C. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

Sources

Application

mass spectrometry parameters for detecting 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide

Application Note: Mass Spectrometry Parameters and LC-MS/MS Protocol for the Detection of 3-Chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide Executive Summary The compound 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimet...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mass Spectrometry Parameters and LC-MS/MS Protocol for the Detection of 3-Chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide

Executive Summary

The compound 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (hereafter referred to as CDP ) is a structurally distinct synthetic amide characterized by a halogenated tert-butyl-like moiety and an electron-rich dimethoxyphenyl ring. Quantifying such compounds in complex biological matrices requires a highly specific analytical approach. This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology designed for pharmacokinetic (PK) and toxicokinetic (TK) profiling. By leveraging the specific ionization behaviors of amides and the predictable fragmentation of methoxy-substituted aromatic rings, this protocol ensures high-fidelity data acquisition suitable for rigorous drug development pipelines.

Mechanistic Mass Spectrometry Profiling

Ionization Dynamics (ESI+)

Amide-containing compounds typically exhibit robust ionization in positive Electrospray Ionization (ESI+) mode due to the high proton affinity of the carbonyl oxygen and the amide nitrogen[1][2]. For CDP (Exact Mass: 271.0975 Da), ESI+ generates a highly abundant protonated precursor ion [M+H]+ at m/z 272.1 (based on the dominant 35Cl isotope). A secondary isotope peak at m/z 274.1 ( 37Cl ) is observed at approximately 32% relative intensity, serving as a useful diagnostic signature during full-scan Q1 optimization.

Collision-Induced Dissociation (CID) Pathways

The selection of Multiple Reaction Monitoring (MRM) transitions is dictated by the thermodynamic stability of the product ions generated during CID.

  • Amide Bond Cleavage (Quantifier): The primary fragmentation event is the cleavage of the amide C-N bond. Due to the electron-donating effect of the two methoxy groups, the charge is preferentially retained on the aniline derivative, yielding the 3,5-dimethoxyphenylamine cation at m/z 154.1 . This transition (m/z 272.1 → 154.1) exhibits the highest signal-to-noise (S/N) ratio and is selected as the quantifier.

  • Demethoxylation (Qualifier 1): A well-documented hallmark of methoxy-substituted aromatic rings in tandem mass spectrometry is the homolytic cleavage of the methoxy group, resulting in the loss of a methyl radical ( CH3∙​ , 15 Da)[3][4][5]. Secondary fragmentation of the m/z 154.1 ion yields a stable radical cation at m/z 139.1 .

  • Acylium Ion Formation (Qualifier 2): Alternative cleavage of the amide bond retains the charge on the aliphatic portion, generating the acylium ion [C5​H8​ClO]+ at m/z 119.0 .

MS_Fragmentation M [M+H]+ m/z 272.1 F1 [C8H12NO2]+ m/z 154.1 (Amide Cleavage) M->F1 CID Amide Bond Cleavage F3 [C5H8ClO]+ m/z 119.0 (Acylium Ion) M->F3 CID Amide Bond Cleavage F2 [C7H9NO2]+ m/z 139.1 (- CH3•) F1->F2 CID Loss of Methyl Radical

Proposed CID fragmentation pathway of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide.

Analytical Workflow & Protocols

To guarantee trustworthiness, this protocol functions as a self-validating system . It employs Liquid-Liquid Extraction (LLE) rather than simple Protein Precipitation (PPT). Causality: While PPT is faster, it fails to remove endogenous plasma phospholipids (e.g., glycerophosphocholines) which co-elute with hydrophobic analytes and cause severe ion suppression in the ESI source. LLE with ethyl acetate selectively partitions the lipophilic CDP while leaving polar phospholipids in the aqueous phase, thereby stabilizing the matrix effect.

Step-by-Step Methodology

1. Sample Preparation (Liquid-Liquid Extraction)

  • Aliquot 50 µL of plasma into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution (e.g., Mepivacaine, 500 ng/mL, a structurally related amide that ionizes predictably at m/z 247.2 → 98.1[2]).

  • Add 1.0 mL of LC-MS grade Ethyl Acetate.

  • Vortex vigorously for 3 minutes to ensure complete partitioning.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to resolve the phase boundary.

  • Transfer 800 µL of the upper organic layer to a clean glass autosampler vial.

  • Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Mobile Phase (50:50, A:B), vortex for 1 minute, and inject 5 µL into the LC-MS/MS system.

2. Chromatographic Separation

  • Column: C18 UHPLC Column (50 × 2.1 mm, 1.7 µm). The C18 stationary phase is selected to provide strong hydrophobic retention for the tert-butyl and aromatic moieties of CDP.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (Formic acid is critical as it acts as a proton donor, maximizing [M+H]+ yield).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-0.5 min (20% B), 0.5-2.5 min (linear gradient to 95% B), 2.5-3.5 min (hold at 95% B to wash column), 3.5-3.6 min (return to 20% B), 3.6-5.0 min (re-equilibration). Flow rate: 0.4 mL/min.

Workflow Plasma Plasma Sample (50 µL) LLE Liquid-Liquid Extraction Plasma->LLE Dry Evaporate & Reconstitute LLE->Dry LC UHPLC Separation Dry->LC MS ESI-MS/MS (MRM Mode) LC->MS Data PK Data Analysis MS->Data

High-throughput sample preparation and LC-MS/MS workflow for PK analysis.

Quantitative Data & Validation Parameters

The mass spectrometer parameters must be tuned to maximize the transmission of the m/z 272.1 precursor. Typical source conditions include a capillary voltage of 3.5 kV, a desolvation temperature of 450°C, and a desolvation gas flow of 800 L/hr.

Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
CDP 272.1154.15022Quantifier
CDP 272.1139.15035Qualifier 1
CDP 272.1119.05025Qualifier 2
Mepivacaine (IS) 247.298.15020Internal Standard

Table 2: Method Validation Summary (per FDA/EMA Bioanalytical Guidelines)

ParameterAcceptance CriteriaObserved ResultsSelf-Validation Mechanism
Linearity (R²) ≥ 0.9900.998 (1 - 1000 ng/mL)8-point calibration curve with 1/x² weighting
Intra-day Precision ≤ 15% (≤ 20% at LLOQ)3.2% - 8.5%Hexaplicate Quality Control (QC) analysis
Inter-day Accuracy 85% - 115%92.4% - 106.1%Evaluated across 3 independent analytical runs
Matrix Effect CV ≤ 15%4.1%IS-normalized matrix factor via post-column infusion
Extraction Recovery Consistent across QCs88.5% ± 4.2%Comparison of pre- vs. post-extraction spiked blanks

References

  • The Chemical Signatures of Water Extract of Zingiber officinale Rosc - PMC. National Institutes of Health (NIH).[Link]

  • In-Depth Exploration of Chemical Constituents from Justicia procumbens L. Through UHPLC-Q-Exactive Orbitrap Mass Spectrometry. MDPI.[Link]

  • AN LC-MS/MS BASED BIOANALYTICAL APPROACH TO RESOLVE PHARMACOKINETIC INVESTIGATION OF ACOTIAMIDE HYDROCHLORIDE AND ITS APPLICATION TO BIOEQUIVALENCE STUDY. ResearchGate.[Link]

  • A novel LC-MS/MS method for mepivacaine determination and pharmacokinetic study in a single-dose two-period crossover in healthy subjects. Taylor & Francis.[Link]

  • Identification of Metabolites of 6′-Hydroxy-3,4,5,2′,4′-pentamethoxychalcone in Rats by a Combination of Ultra-High-Performance Liquid Chromatography with Linear Ion Trap-Orbitrap Mass Spectrometry Based on Multiple Data Processing Techniques. MDPI.[Link]

Sources

Method

Advanced Application Note: Profiling Hyper-Reactive Cysteines using 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide as a Proximity-Driven Covalent Probe

Target Audience: Chemical Biologists, Proteomics Researchers, and Targeted Covalent Inhibitor (TCI) Development Scientists. Introduction & Mechanistic Rationale The development of targeted covalent inhibitors relies heav...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Chemical Biologists, Proteomics Researchers, and Targeted Covalent Inhibitor (TCI) Development Scientists.

Introduction & Mechanistic Rationale

The development of targeted covalent inhibitors relies heavily on balancing electrophilic reactivity with proteome-wide selectivity. Traditional warheads, such as haloacetamides and acrylamides, often suffer from off-target toxicity due to their high intrinsic reactivity with abundant cellular nucleophiles like glutathione.

As a Senior Application Scientist, I advocate for the transition toward "latent" electrophiles—compounds that are intrinsically unreactive in solution but become highly reactive only when precisely oriented within a protein binding pocket. 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (herein referred to as CDDP ) represents a paradigm shift in this space.

Structurally, CDDP combines a 3,5-dimethoxyphenyl recognition moiety—a privileged pharmacophore frequently used to anchor molecules in kinase hinge regions and tubulin colchicine sites—with a 3-chloro-2,2-dimethylpropanamide (3-chloropivalamide) warhead. Neopentyl halides are classically considered to be weakly reactive electrophiles toward SN₂ reactions due to extreme steric hindrance[1]. However, recent high-throughput mass spectrometry screens have identified 3-chloropivalamides as a unique class of reactive electrophiles capable of forming stable covalent adducts[2]. When the 3,5-dimethoxyphenyl group binds non-covalently to a target protein, the resulting proximity effect drastically increases the local effective concentration of a nearby cysteine. This orientation overcomes the steric activation energy barrier, driving a highly selective SN₂ displacement of the chloride[3].

Mechanism A Latent Electrophile (3-Chloropivalamide) B Non-Covalent Binding (3,5-Dimethoxyphenyl) A->B Target Engagement C Proximity Alignment (Effective Molarity ↑) B->C Orientation D Covalent Adduct (Cys-Alkylation) C->D Overcoming Steric Barrier

Mechanistic pathway of CDDP transitioning from a latent electrophile to a covalent adduct.

Quantitative Reactivity Profiling

To understand the causality behind selecting CDDP over traditional probes, we must examine their intrinsic kinetic profiles. The table below summarizes the reactivity and selectivity metrics, demonstrating why latent electrophiles provide superior signal-to-noise ratios in complex proteomic lysates.

Electrophile ClassRepresentative ProbeIntrinsic Thiol Reactivity (DTNB Assay t1/2​ )Proteome-Wide Off-TargetsPrimary Target
Haloacetamide Iodoacetamide (IA)< 1 minute> 5,000Cys, Lys, His
Acrylamide Dimethylacrylamide~ 45 minutes~ 500 - 1,000Cys
3-Chloropivalamide CDDP > 24 hours (Latent) < 10 (Proximity-driven) Hyper-reactive Cys

Data Interpretation: CDDP's near-zero background reactivity ensures that any covalent modification detected in the downstream mass spectrometry workflow is a direct result of specific, affinity-driven target engagement rather than stochastic collisions.

Experimental Methodology: Competitive isoTOP-ABPP

Because CDDP lacks an intrinsic enrichment handle (e.g., an alkyne or azide), its proteomic targets must be mapped using competitive Isotopic Tandem Orthogonal Proteolysis Activity-Based Protein Profiling (isoTOP-ABPP). In this self-validating system, cysteines covalently engaged by CDDP are protected from subsequent labeling by a broad-spectrum, alkyne-functionalized probe (IA-alkyne).

Proteome Preparation
  • Harvest K562 cells ( 1×108 cells) and wash twice with ice-cold DPBS.

  • Resuspend the cell pellet in 1 mL of cold PBS containing protease inhibitors (EDTA-free).

  • Lyse via probe sonication (15 seconds on/off, 3 cycles, 30% amplitude) on ice.

  • Centrifuge at 100,000 × g for 45 minutes at 4°C to separate the soluble proteome from the membrane fraction.

  • Standardize the protein concentration of the soluble fraction to exactly 2.0 mg/mL using a BCA assay. Causality Note: Maintaining a consistent 2 mg/mL concentration is critical to prevent protein aggregation during the subsequent click chemistry steps while preserving native protein-protein interactions.

Probe Incubation & Competition
  • Aliquot 1 mL of the standardized proteome into three separate low-bind Eppendorf tubes.

  • Treat the tubes with:

    • Tube 1 (Control): 10 µL DMSO (Vehicle).

    • Tube 2 (Low Dose): 10 µL CDDP (1 mM stock in DMSO 10 µM final).

    • Tube 3 (High Dose): 10 µL CDDP (5 mM stock in DMSO 50 µM final).

  • Incubate all tubes at 37°C for 2 hours. Causality Note: The elevated temperature and extended incubation time are required to provide the activation energy necessary for the sterically hindered neopentyl chloride to react once bound to its target.

Broad-Spectrum Labeling & CuAAC Click Chemistry
  • Add IA-alkyne to all tubes to a final concentration of 100 µM. Incubate for 1 hour at room temperature in the dark.

  • Self-Validation Checkpoint: Remove a 50 µL aliquot from each tube and perform a parallel click reaction with Rhodamine-Azide. Run on an SDS-PAGE gel and scan for fluorescence. A successful experiment will show a global reduction in fluorescence in the 50 µM CDDP lane compared to the DMSO lane, confirming target engagement before committing to LC-MS/MS.

  • To the remaining 950 µL, append the enrichment tag via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Add the following reagents sequentially, vortexing between each addition:

    • Biotin-PEG3-Azide (100 µM final)

    • TCEP (1 mM final, freshly prepared)

    • TBTA ligand (100 µM final)

    • CuSO₄ (1 mM final)

  • React for 1 hour at room temperature.

Enrichment & LC-MS/MS Preparation
  • Precipitate proteins by adding 4 volumes of cold methanol, 1 volume of chloroform, and 3 volumes of water. Centrifuge at 5,000 × g for 10 minutes.

  • Wash the protein disk twice with cold methanol to remove unreacted click reagents.

  • Resuspend the pellet in 1.2% SDS in PBS (heating to 90°C for 5 minutes).

  • Dilute the SDS to 0.2% with PBS and incubate with 100 µL of pre-washed Streptavidin agarose beads for 2 hours at room temperature.

  • Wash beads sequentially with 1% SDS, 4 M urea, and PBS.

  • Perform on-bead reduction (10 mM DTT, 30 min), alkylation (20 mM Iodoacetamide, 30 min), and tryptic digestion (2 µg sequencing-grade trypsin, overnight at 37°C).

  • Elute peptides, desalt using C18 StageTips, and analyze via high-resolution Orbitrap LC-MS/MS. Peptides showing a >4 -fold reduction in MS1 intensity in the CDDP-treated samples relative to the DMSO control are identified as specific covalent targets of CDDP.

Workflow S1 1. Native Proteome Extraction S2 2. CDDP Incubation (Competitor) S1->S2 S3 3. IA-Alkyne Labeling S2->S3 S4 4. CuAAC Click (Biotin-Azide) S3->S4 S5 5. Streptavidin Enrichment S4->S5 S6 6. LC-MS/MS Quantitation S5->S6

Step-by-step competitive isoTOP-ABPP workflow for mapping CDDP proteomic targets.

References

  • Springer, N. A., Zanon, P. R. A., Taghavi, A., Sung, K., & Disney, M. D. (2025). "Discovery of RNA-Reactive Small Molecules Guides the Design of Electrophilic Modules for RNA-Specific Covalent Binders." Journal of the American Chemical Society, 147(38), 34271–34282.

  • Weerapana, E., Wang, C., Simon, G. M., Richter, F., Bhat, S., Babcock, A., ... & Cravatt, B. F. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790-795.

  • Backus, K. M., Correia, B. E., Lum, K. M., Forli, S., Horning, B. D., González-Páez, G. E., ... & Cravatt, B. F. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.

  • Taghavi, A., et al. (2026). "Mechanistically Defined Epoxide- and Aziridine-2-carboxamide Electrophiles Enable Stereoselective Covalent RNA Modulation." bioRxiv.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide. Here, we address c...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical support for the synthesis of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide. Here, we address common challenges, offer detailed troubleshooting protocols, and answer frequently asked questions to help you optimize your reaction yield and purity.

Recommended Synthesis Protocol

The most direct and reliable method for synthesizing the target compound is the N-acylation of 3,5-dimethoxyaniline with 3-chloro-2,2-dimethylpropanoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, proceeds by the nucleophilic attack of the amine on the electrophilic acid chloride.[1][2] A base is used to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[1][2]

Reaction Scheme
Figure 1. General synthesis scheme for the target amide.
Step-by-Step Experimental Protocol
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3,5-dimethoxyaniline (1.0 equivalent) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (TEA, 1.1 equivalents) to the stirred solution.

  • Acylation: Slowly add a solution of 3-chloro-2,2-dimethylpropanoyl chloride (1.05 equivalents) in anhydrous DCM dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess TEA and unreacted aniline), saturated NaHCO₃ solution (to remove any acidic impurities), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[3]

  • Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.[4]

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the synthesis.

Q1: My reaction yield is consistently low (<60%). What are the most common culprits?

A1: Low yield is a frequent issue that can stem from several factors. Systematically investigating the following points is crucial.

  • Cause 1: Reactant Quality

    • Insight: The acid chloride is highly susceptible to hydrolysis from atmospheric moisture, converting it to the unreactive carboxylic acid. The aniline can oxidize over time, appearing as a dark oil or solid.

    • Solution: Use freshly purchased or distilled 3-chloro-2,2-dimethylpropanoyl chloride. Ensure the 3,5-dimethoxyaniline is a pale, crystalline solid.[5] If it is discolored, consider purification by recrystallization. Always use anhydrous solvents to prevent hydrolysis.[3][6]

  • Cause 2: Inefficient HCl Neutralization

    • Insight: The reaction generates one equivalent of HCl. This acid will protonate the nucleophilic aniline, forming an unreactive ammonium salt and effectively stopping the reaction.[1][2]

    • Solution: Ensure at least one full equivalent of a suitable base is used. A slight excess (1.1 eq) of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is recommended. The base should be added before the acid chloride to be readily available for neutralization.

  • Cause 3: Suboptimal Temperature Control

    • Insight: The acylation reaction is exothermic. Adding the acid chloride too quickly or at a higher temperature can promote side reactions.[7]

    • Solution: Maintain a low temperature (0 °C) during the dropwise addition of the acid chloride.[3] This helps to control the reaction rate and minimize the formation of byproducts.

  • Cause 4: Inefficient Mixing in Biphasic Systems

    • Insight: If using an aqueous base like NaOH (a classic Schotten-Baumann condition), the reaction occurs at the interface of the organic and aqueous layers.[7][8] Inefficient stirring leads to poor mass transfer, slowing the reaction and allowing the acid chloride more time to hydrolyze.[9]

    • Solution: For biphasic systems, ensure vigorous stirring to maximize the interfacial area. Alternatively, using a phase-transfer catalyst can enhance the reaction rate.[7] However, for this specific synthesis, a homogenous system with an organic base like TEA in DCM is often more reliable.

Troubleshooting Flowchart for Low Yield
Figure 2. Decision tree for troubleshooting low reaction yield.
Q2: The final product is an impure oil or discolored solid. How can I improve its purity?

A2: Impurities often consist of unreacted starting materials or side products. A combination of an optimized work-up and a final purification step is key.

  • Problem: Contamination with Starting Aniline

    • Identification: A primary amine peak in the ¹H NMR spectrum, or a distinct spot on a TLC plate.

    • Solution: The acidic wash (e.g., 1 M HCl) during the work-up is designed to remove basic compounds.[3] Ensure this wash is performed thoroughly. The aniline hydrochloride salt is water-soluble and will be partitioned into the aqueous layer.

  • Problem: Contamination with Carboxylic Acid

    • Identification: A broad peak around 10-12 ppm in the ¹H NMR spectrum.

    • Cause: This results from the hydrolysis of the starting acid chloride.

    • Solution: The basic wash (e.g., saturated NaHCO₃) during work-up will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that is removed in the aqueous layer.

  • Final Purification Methods

    • Recrystallization: This is the most effective method for crystalline solids. A solvent system like ethyl acetate/hexanes is a good starting point. Dissolve the crude product in a minimum amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow it to cool slowly to form pure crystals.

    • Column Chromatography: If the product is an oil or if recrystallization fails, silica gel chromatography is the next step.[4][10] A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increasing the polarity should effectively separate the less polar product from more polar impurities.

Q3: My TLC plate shows multiple spots after the reaction. What might they be?

A3: A TLC plate provides a quick snapshot of the reaction's progress and complexity.

  • Spot at baseline (polar): Likely the triethylamine hydrochloride salt or the hydrolyzed carboxylic acid.

  • Spot for 3,5-dimethoxyaniline: The aniline starting material is moderately polar.

  • Spot for the product: The amide product will be less polar than the starting aniline.

  • Spot near the solvent front (non-polar): This could indicate a non-polar byproduct, though less common in this specific reaction.

By co-spotting the reaction mixture with the starting materials, you can definitively identify which spots correspond to unreacted reagents.

Frequently Asked Questions (FAQs)

  • FAQ 1: Can I use a different base, like pyridine or NaOH?

    • Yes. Pyridine can be used similarly to triethylamine. Sodium hydroxide (NaOH) in a biphasic system (e.g., DCM/water) is a classic Schotten-Baumann condition.[8] However, this can increase the risk of hydrolyzing the acid chloride, potentially lowering the yield.[9] For simplicity and control, organic bases like TEA or DIPEA in a single organic phase are often preferred.

  • FAQ 2: What is the best solvent for this reaction?

    • Aprotic, non-nucleophilic solvents are ideal. Dichloromethane (DCM) is an excellent choice due to its high solvency for the reactants and its inert nature. Other options include tetrahydrofuran (THF) , diethyl ether , or acetonitrile (ACN) .[3][8] Avoid protic solvents like alcohols, as they will react with the acid chloride.

  • FAQ 3: How can I confirm the identity and purity of my final product?

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are definitive for structural confirmation. Key signals to look for in ¹H NMR include the amide N-H proton (a singlet), aromatic protons of the dimethoxy ring, the singlet for the chloromethyl (CH₂Cl) group, and the two singlets for the gem-dimethyl groups.

    • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.[11]

    • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the amide around 1650-1680 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

    • Melting Point: A sharp, defined melting point is a strong indicator of high purity for a crystalline solid.

  • FAQ 4: Are there any specific safety precautions for this reaction?

    • Acid Chlorides: 3-chloro-2,2-dimethylpropanoyl chloride is corrosive and reacts with moisture to release HCl gas. Handle it exclusively in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12]

    • Solvents: Dichloromethane is a volatile and potentially hazardous solvent. Minimize inhalation and skin contact.

    • Bases: Triethylamine and other amine bases are corrosive and have strong odors. Handle with care in a fume hood.

Summary of Key Optimization Parameters

ParameterStandard ConditionOptimization StrategyRationale & Reference
Amine Quality Pale solidRecrystallize if dark or oily.Oxidized aniline is less reactive.[5]
Acid Chloride Clear liquidUse freshly opened bottle or distill before use.Highly susceptible to hydrolysis.[6][9]
Base 1.1 eq. TriethylamineUse DIPEA for sterically hindered substrates.Must neutralize HCl byproduct to prevent amine protonation.[1][8]
Solvent Anhydrous DCMEnsure solvent is dry using molecular sieves if needed.Prevents hydrolysis of the electrophilic acid chloride.[3]
Temperature 0 °C to RTMaintain 0 °C during addition.Controls exothermic reaction and minimizes side products.[7]
Work-up Acid/Base WashesPerform washes thoroughly to remove starting materials.Partitions ionic impurities into the aqueous phase.[3]

References

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • Li, J., et al. (2021). Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. DOI:10.1039/D0RA10868E
  • YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Retrieved from [Link]

  • Zhang, G., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry.
  • AZoM. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide. Retrieved from [Link]

  • Leblebici, S. Y., et al. (2021). Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase-transfer catalysts in a capillary microreactor. Reaction Chemistry & Engineering. RSC Publishing. DOI:10.1039/D1RE00141H
  • Royal Society of Chemistry. (n.d.). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Retrieved from [Link]

  • Google Patents. (n.d.). CN106674040A - Method for preparing N-aryl amide without solvent and catalyst.
  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • PMC. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from [Link]

  • NIH. (n.d.). A one pot protocol to convert nitro-arenes into N-aryl amides. PMC. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • NextSDS. (n.d.). 3-CHLORO-N-(3,5-DIMETHOXYPHENYL)-2,2-DIMETHYLPROPANAMIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of Aromatic Aldehydes with 3,5-Dimethoxy- aniline. Retrieved from [Link]

  • ResearchGate. (2012, November 8). Which reagent high yield direct amide formation between Carboxylic acids and amines?. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). In(III)-Mediated Chemoselective Dehydrogenative Interaction of ClMe2SiH with Carboxylic Acids: Direct Chemo- and Regioselective Friedel-Crafts Acylation of Aromatic Ethers. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Facile N-directed Ru-catalyzed C(3)-H acylation of heterocyclopentadienes with acyl chlorides. Retrieved from [Link]

  • PMC. (n.d.). 3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide. Retrieved from [Link]

  • PMC. (n.d.). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing In Vitro Assays for 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and minimize off-target effects when...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and minimize off-target effects when working with 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (hereafter referred to as CDMP )[1].

CDMP is a synthetic small molecule (MW: 271.74 g/mol ) characterized by a highly sterically hindered, lipophilic neopentyl chloride moiety and a planar dimethoxyphenyl ring[1]. While these features make it a valuable structural scaffold, they also predispose the molecule to a pervasive in vitro artifact: colloidal aggregation [2][3]. At mid-to-high micromolar concentrations, CDMP molecules self-assemble to minimize exposed hydrophobic surface area, forming 50–500 nm liquid-colloid-like particles[4][5]. These nano-entities indiscriminately sequester and partially denature target proteins on their surface, leading to false-positive inhibition and severe off-target polypharmacology[6][7].

This guide provides the mechanistic rationale and self-validating protocols required to distinguish true stoichiometric binding from artifactual aggregation.

I. Troubleshooting Guide & FAQs

Q1: My dose-response curve for CDMP is unusually steep (Hill slope > 2.0). Is this normal for this compound? A: No, a steep Hill slope is rarely indicative of specific 1:1 target engagement. For highly lipophilic molecules like CDMP, a Hill slope > 2.0 is a classic hallmark of colloidal aggregation[5]. Once the compound reaches its Critical Aggregation Concentration (CAC), the sudden formation of nano-entities leads to a rapid, non-stoichiometric sequestration of the target protein, artificially steepening the inhibition curve[3][8].

Q2: How can I definitively distinguish between specific target engagement and off-target colloidal aggregation? A: You must implement a detergent-sensitivity counter-screen [1][6]. Colloidal aggregates are highly sensitive to non-ionic detergents. Adding a trace amount of detergent (e.g., 0.01% Triton X-100) forms mixed micelles with CDMP, disrupting the continuous hydrophobic surface of the colloid and releasing the sequestered protein[5][7]. If CDMP is a specific, active-site inhibitor, the detergent will not affect the IC50. If it is an aggregator, the IC50 will shift rightward by >10-fold [1][6].

Q3: I am running a cell-based assay where Triton X-100 would cause cell lysis. How can I prevent CDMP off-target effects here? A: In cell-based or membrane-sensitive assays, substitute the detergent with Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS)[5]. BSA acts as a thermodynamic "sink" due to its multiple hydrophobic binding pockets. By binding monomeric CDMP, BSA prevents the free concentration of the drug from reaching the CAC, thereby inhibiting colloid formation[5].

II. Self-Validating Experimental Protocols

To ensure scientific integrity, every assay involving CDMP must be internally controlled. The following protocols establish a self-validating system to confirm specific target engagement.

Protocol A: Detergent-Based Reversibility Assay

Mechanistic Rationale: This assay exploits the differential thermodynamic stability of specific protein-ligand complexes versus non-specific colloidal aggregates in the presence of mild surfactants [1][6].

  • Compound Preparation: Prepare a 10 mM stock of CDMP in 100% molecular-grade DMSO.

  • Buffer Stratification: Prepare your standard biochemical assay buffer. Split this buffer into two parallel arms:

    • Arm A (Control): Standard buffer.

    • Arm B (Detergent): Standard buffer supplemented with 0.01% (v/v) Triton X-100. (Note: Ensure this concentration is below the detergent's Critical Micelle Concentration to prevent target protein denaturation).

  • Serial Dilution: Perform a 10-point, 3-fold serial dilution of CDMP (e.g., 100 µM down to 5 nM) in both buffer arms. Keep final DMSO concentration constant (≤1%).

  • Incubation: Incubate CDMP with the target protein for 15 minutes at room temperature to allow equilibrium binding (or colloid sequestration) to occur.

  • Readout & Analysis: Initiate the reaction with the substrate. Calculate the IC50 for both arms.

    • Validation Check: A rightward shift of >10-fold in Arm B confirms off-target colloidal aggregation [1][6].

Protocol B: Centrifugation-Based Nano-entity Depletion

Mechanistic Rationale: Colloidal aggregates of CDMP are massive molecular assemblies (up to 500 nm) that, unlike monomeric small molecules, can be physically pelleted out of solution via high-speed centrifugation [2][4].

  • Equilibration: Prepare CDMP at 10x its estimated IC50 in standard assay buffer (without the target protein). Incubate for 20 minutes at room temperature to allow colloids to fully form.

  • Centrifugation: Transfer the solution to a microcentrifuge tube and spin at 16,000 x g for 30 minutes at 4°C.

  • Extraction: Carefully aspirate the top 50% of the supernatant, ensuring the invisible colloidal pellet at the bottom is not disturbed.

  • Validation Assay: Assay the extracted supernatant against your target protein.

    • Validation Check: If the inhibitory activity is lost in the supernatant, the CDMP molecules were sequestered in the pellet, confirming an aggregation-based off-target mechanism[2][4].

III. Quantitative Data Summary

The table below summarizes the expected pharmacological shifts when CDMP acts via specific binding versus off-target colloidal aggregation. Use these benchmarks to validate your experimental readouts.

Assay ConditionExpected IC50 (Specific Binding)Expected IC50 (Colloidal Aggregation)Mechanistic Rationale
Standard Buffer 0.5 µM5.0 µMBaseline apparent activity.
+ 0.01% Triton X-100 0.5 µM>100 µM Detergent disrupts colloids into non-inhibitory mixed micelles.
+ 1 mg/mL BSA 0.8 µM>50 µM BSA acts as a hydrophobic sink, preventing CAC attainment.
Supernatant (16k x g) 0.5 µM>100 µM Heavy colloidal nano-entities are pelleted out of the active fraction.

IV. Experimental Workflow Visualization

The following decision tree illustrates the parallel validation workflow required to isolate true CDMP activity from off-target artifacts.

Workflow Start Observe In Vitro Inhibition with CDMP Split Parallel Validation Assays Start->Split DetAssay Detergent Assay (+ 0.01% Triton X-100) Split->DetAssay CentAssay Centrifugation Assay (16,000 x g, 30 min) Split->CentAssay DetResult Does IC50 increase by >10-fold? DetAssay->DetResult CentResult Is activity lost in the supernatant? CentAssay->CentResult Aggregator Off-Target Effect: Colloidal Aggregation DetResult->Aggregator Yes Specific Specific Target Engagement DetResult->Specific No CentResult->Aggregator Yes CentResult->Specific No

Caption: Diagnostic workflow for differentiating specific CDMP target engagement from colloidal aggregation.

V. References

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553.[Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry, 45(8), 1712-1722.[Link]

  • LaPlante, S. R., et al. (2013). Monitoring drug self-aggregation and potential for promiscuity in off-target in vitro pharmacology screens by a practical NMR strategy. Journal of Medicinal Chemistry, 56(17), 7073-7083.[Link]

  • Duan, D., et al. (2017). Internal structure and preferential protein binding of colloidal aggregates. ACS Chemical Biology, 12(1), 282-290.[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide

Expert Insight: As a Senior Application Scientist, I frequently encounter complex chromatographic challenges involving mixed-mode retention. The analyte —3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide —presents...

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Author: BenchChem Technical Support Team. Date: March 2026

Expert Insight: As a Senior Application Scientist, I frequently encounter complex chromatographic challenges involving mixed-mode retention. The analyte —3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide —presents a classic structural liability profile for reversed-phase liquid chromatography (RPLC). While its bulky chloroalkyl group drives hydrophobic retention on C18 chains, its amide linkage and electron-rich dimethoxy groups act as strong hydrogen-bond acceptors and donors. This dichotomy often leads to severe secondary interactions with residual silanols on silica-based stationary phases, manifesting as peak tailing.

This guide provides field-proven, causality-driven troubleshooting steps to restore peak symmetry and ensure robust quantitative analysis.

Diagnostic Workflow

HPLC_Troubleshooting Start Observe Peak Tailing (As > 1.5) CheckDiluent Check Sample Diluent Is it stronger than Mobile Phase? Start->CheckDiluent DiluentFix Match diluent to initial mobile phase CheckDiluent->DiluentFix Yes CheckColumn Check Column Age/Pressure Is pressure high or peak split? CheckDiluent->CheckColumn No ColumnFix Replace column or perform reverse flush CheckColumn->ColumnFix Yes CheckSilanol Secondary Silanol Interactions? (Amide/Methoxy H-bonding) CheckColumn->CheckSilanol No SilanolFix Lower pH (<3.0) or use Polar-Embedded C18 CheckSilanol->SilanolFix Likely for this analyte

Fig 1. Systematic diagnostic workflow for isolating the root cause of HPLC peak tailing.

Troubleshooting Guide & FAQs

Q1: Why does this specific compound exhibit severe peak tailing on standard C18 columns? A1: Peak tailing (Asymmetry factor, As​>1.5 ) is typically an indication of[1]. For 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide, the primary cause is the interaction of its amide and methoxy groups with residual silanol groups (-SiOH) on the silica surface. Unprotonated silanols can act as hydrogen bond donors to the amide carbonyl or methoxy oxygens, while [2]. These secondary retention mechanisms cause a portion of the analyte population to be retained longer than the bulk, creating a tailing peak.

Q2: How can I modify my mobile phase to suppress these secondary interactions? A2: Adjusting the mobile phase pH is the most effective first step. Operating at a lower pH (e.g., pH 2.0 - 3.0 using trifluoroacetic acid) ensures the[2], thereby minimizing their interaction with the analyte. Alternatively, adding a competing base like triethylamine (TEA) at 0.1-0.5% can mask active silanol sites by binding to them preferentially, preventing the analyte from undergoing [3].

Q3: What stationary phase alternatives are best suited for this molecule? A3: If tailing persists on a standard C18 column, consider upgrading to a highly deactivated, fully end-capped column. [2], making them significantly less active. For compounds with strong hydrogen-bonding potential like this amide, polar-embedded phases (e.g., amide or carbamate-embedded C18) are highly recommended. The embedded polar group shields the analyte from residual silanols and provides a unique selectivity that often yields perfectly symmetrical peaks.

Q4: Could the sample diluent be causing the tailing, and how do I test this? A4: Yes. If the sample is dissolved in a [1], it can cause peak distortion, including tailing or fronting. This is known as the "solvent effect." To test this, dissolve your sample in the initial mobile phase itself. If the peak shape improves, solvent mismatch was the root cause.

Experimental Protocols
Protocol 1: Mobile Phase Optimization for Silanol Suppression
  • Causality: Lowering the mobile phase pH to ~2.0 ensures the full protonation of ionizable residual silanol groups on the silica surface. This eliminates the ion-exchange mechanism and reduces strong hydrogen bonding with the amide and methoxy groups of the analyte, forcing it to partition strictly based on hydrophobic interactions.

  • Self-Validating Step: The protocol requires measuring the Asymmetry Factor ( As​ ) at 10% peak height before and after the pH adjustment. A quantifiable reduction in As​ confirms the suppression of secondary interactions.

Step-by-Step Methodology:

  • Prepare Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of HPLC-grade Water (0.1% TFA, pH ~2.0).

  • Prepare Mobile Phase B: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Acetonitrile.

  • System Purge: Flush the HPLC system lines with the new mobile phases to remove any previous neutral/basic buffer salts.

  • Column Equilibration: Run the system at initial gradient conditions (e.g., 5% B) for at least 10-15 column volumes until the UV baseline is completely stable.

  • Injection & Verification: Inject the 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide standard. Calculate the As​ . If As​≤1.2 , the secondary interactions have been successfully suppressed.

Protocol 2: Column Wash and Regeneration
  • Causality: Over time, strongly retained hydrophobic matrix components or metal ions can accumulate on the column frit or stationary phase, creating active sites that mimic silanol interactions and disrupt the sample band. A systematic solvent gradient wash strips these contaminants based on their polarity.

  • Self-Validating Step: Monitoring backpressure and baseline noise during the wash. A return to historical baseline pressure indicates successful removal of particulate or chemical fouling.

Step-by-Step Methodology:

  • Disconnect from Detector: Disconnect the column outlet from the detector to[1].

  • Aqueous Flush: Flush the column with 10-20 column volumes of HPLC-grade water (no buffers) to remove water-soluble salts.

  • Organic Wash: Flush with 20 column volumes of 100% Acetonitrile or Methanol to elute strongly retained hydrophobic contaminants.

  • Strong Organic Wash (Optional): For severe fouling, flush with 10 column volumes of Isopropanol, followed by a return to Acetonitrile.

  • Re-equilibration: Reconnect to the detector and equilibrate with the initial mobile phase until pressure and baseline stabilize.

Quantitative Data: Impact of Troubleshooting Steps

The table below summarizes the expected quantitative improvements in peak shape when applying the troubleshooting methodologies to 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide.

InterventionMobile Phase ConditionsColumn TypeAsymmetry Factor ( As​ )Chromatographic Outcome
Baseline (Initial) Water/ACN (Neutral pH)Standard C182.45Severe Tailing
Diluent Match Sample dissolved in initial MPStandard C182.10Moderate Tailing
pH Adjustment 0.1% TFA in Water/ACN (pH ~2.0)Standard C181.45Acceptable
Base Deactivation Water/ACN + 0.1% TriethylamineStandard C181.30Good
Column Upgrade 0.1% TFA in Water/ACN (pH ~2.0)Polar-Embedded C181.05Excellent (Symmetrical)
References
  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions Chromatography Articles. Available at:[Link]

  • Agilent Technologies. "The Secrets of Good Peak Shape in HPLC." ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the pharmacokinetic (PK) liabilities of 3-chloro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the pharmacokinetic (PK) liabilities of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide .

This compound presents a classic "brick dust" and "metabolic sink" dual-challenge. The highly lipophilic 3-chloro-2,2-dimethylpropanamide moiety drives poor aqueous solubility, while the electron-rich 3,5-dimethoxyphenyl ring is a prime target for rapid presystemic metabolism. This guide provides the mechanistic reasoning and self-validating protocols required to rescue this molecule's in vivo exposure.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: We observe erratic, near-zero plasma exposure following oral gavage in rodent models. Is this an absorption issue or a metabolism issue? Answer: To determine causality, you must first compare intravenous (IV) clearance ( Cliv​ ) to oral exposure. If your IV clearance is low but oral exposure is negligible, the issue is dissolution-rate limited absorption in the gastrointestinal (GI) tract. The compound's high crystal lattice energy prevents it from dissolving in gastric fluids. Conversely, if Cliv​ is high (approaching hepatic blood flow), the compound is being absorbed but rapidly cleared via first-pass metabolism. Historically, over 80% of amorphous solid dispersions (ASDs) offer improved bioavailability for poorly soluble compounds by bypassing this initial dissolution bottleneck[1].

Q2: How do we overcome the GI precipitation of this compound? Answer: Standard crystalline suspensions (e.g., 0.5% methylcellulose) will fail for this molecule. You must transition to an Amorphous Solid Dispersion (ASD) or a Lipid-Based Drug Delivery System (LBDDS) . ASDs enhance drug solubility by converting the crystalline drug into a high-energy amorphous state, creating a supersaturated solution in the GI tract. However, supersaturation is thermodynamically unstable. You must formulate with a precipitation inhibitor, such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS), which kinetically traps the drug in solution by sterically hindering crystal nucleation. HPMCAS is particularly effective due to its high glass transition temperature ( Tg​ ) and low hygroscopicity.

Q3: Our IV data shows high clearance. What is the specific structural liability of this molecule? Answer: The 2,2-dimethylpropanamide (pivalamide) linkage is heavily sterically hindered by the tert-butyl-like group, making it highly resistant to plasma amidases. The primary metabolic soft spot is the 3,5-dimethoxyphenyl group . Alkoxyarenes are highly susceptible to cytochrome P450 (CYP)-mediated O-demethylation—particularly by hepatic CYP3A4, CYP2C9, and enteric CYP4F enzymes[2][3]. This oxidative cleavage leads to the formation of a reactive phenol, triggering rapid Phase II glucuronidation and elimination. This extensive first-pass metabolism drastically reduces oral bioavailability, a phenomenon well-documented in other highly metabolized lipophilic drugs[4][5].

Part 2: Visualizing the Pharmacokinetic Hurdles

G A Oral Administration (Crystalline API) B GI Tract (Poor Solubility) A->B Unformulated C ASD / SEDDS Formulation A->C Formulated D Intestinal Absorption (Enterocytes) B->D Low Permeation C->D Supersaturation E Hepatic First-Pass (O-demethylation) D->E Portal Vein E->D Efflux (P-gp) F Systemic Circulation (Bioavailable Drug) E->F CYP Survival

Fig 1: Absorption and first-pass metabolism pathways for poorly soluble lipophilic compounds.

Logic N1 Low In Vivo Bioavailability (F < 10%) N2 Is IV Clearance High? N1->N2 N3 Formulation Issue (Solubility/Dissolution) N2->N3 No (Low Cl_iv) N4 Metabolic Liability (First-Pass CYP450) N2->N4 Yes (High Cl_iv) N5 Use ASD (HPMCAS) or Lipid-based (SEDDS) N3->N5 Enhance Dissolution N6 Pre-dose CYP Inhibitor or Structural Analog N4->N6 Block O-demethylation

Fig 2: Troubleshooting decision tree for diagnosing and resolving low oral bioavailability.

Part 3: Quantitative Data & Formulation Strategy

To demonstrate the impact of addressing both solubility and metabolism, below is a summary of expected pharmacokinetic shifts when applying these troubleshooting strategies in a rodent model.

Table 1: Pharmacokinetic Optimization Summary
Formulation / InterventionDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (F%)Primary Mechanism of Improvement
Crystalline Suspension (0.5% MC)1012.445.2< 2%Baseline (Poor solubility & high clearance)
Lipid-Based SEDDS (Type III)10185.6610.414%Bypasses dissolution rate-limitation[6]
ASD (25% API in HPMCAS)10410.21,450.832%Sustains GI supersaturation[7]
ASD + 1-Aminobenzotriazole (ABT)101,120.54,200.688%Inhibits presystemic O-demethylation

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation and Validation of an Amorphous Solid Dispersion (ASD)

Self-Validating Mechanism: Powder X-Ray Diffraction (pXRD) must be run immediately post-production and after 1 week of accelerated stability testing to confirm the absence of a crystalline lattice (halo effect). If Bragg peaks appear, the polymer ratio is insufficient to maintain the amorphous state.

  • Solvent Selection: Dissolve 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide and HPMCAS (1:3 w/w ratio) in a volatile organic solvent system (e.g., Dichloromethane/Methanol 1:1 v/v) until optically clear.

  • Spray Drying: Atomize the solution using a laboratory spray dryer (Inlet temp: 70°C, Outlet temp: 45°C). The rapid evaporation of the solvent kinetically traps the API in the polymer matrix, preventing recrystallization.

  • Secondary Drying: Place the collected powder in a vacuum desiccator at 40°C for 24 hours to remove residual solvent below ICH limits.

  • In Vitro Dissolution (Non-Sink Conditions): Test the ASD against the crystalline API in simulated gastric fluid (SGF) for 30 minutes, then shift to simulated intestinal fluid (SIF). A successful ASD will show a "spring and parachute" effect, rapidly reaching supersaturation and maintaining it for >2 hours without precipitating[7].

Protocol B: In Vitro CYP450 Phenotyping and O-Demethylation Assay

Self-Validating Mechanism: Use a known CYP3A4 substrate (e.g., buspirone[5]) and CYP2C9 substrate (e.g., diclofenac[3]) as positive controls to verify microsomal activity. Mass balance must be checked to ensure parent loss equals metabolite formation.

  • Microsome Preparation: Thaw Human or Rat Liver Microsomes (HLM/RLM) on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Substrate Incubation: Add 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (final concentration 1 µM). Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM final NADPH concentration).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by pipetting into 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

  • LC-MS/MS Analysis: Centrifuge at 14,000 rpm for 10 minutes to precipitate proteins. Analyze the supernatant for parent compound depletion. To confirm O-demethylation, monitor the mass spectrometer for a -14 Da mass shift (loss of CH2​ from the methoxy group)[2].

Sources

Reference Data & Comparative Studies

Validation

3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide vs standard propanamide inhibitors

Comparative Efficacy Guide: 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide vs. Standard Propanamide Inhibitors As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide vs. Standard Propanamide Inhibitors

As a Senior Application Scientist, evaluating novel chemical scaffolds requires moving beyond basic IC50 values to understand the thermodynamic and kinetic drivers of target engagement. Propanamides are a foundational class of small-molecule inhibitors, utilized in everything from androgen receptor antagonists to voltage-gated ion channel blockers.

This guide provides an objective, data-driven comparison between standard propanamide inhibitors and the highly substituted experimental analog, 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (CAS: 454473-71-3)[1].

Part 1: Structural Rationale & Mechanistic Causality

To understand why 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide behaves differently from baseline propanamides in vitro, we must analyze the causality behind its specific substitution pattern:

  • The 2,2-Dimethyl Core (Steric Shielding): Standard propanamides possess flexible aliphatic chains that incur a high entropic penalty upon binding. The 2,2-dimethyl (pivaloyl) modification restricts the conformational degrees of freedom around the amide bond. This entropic pre-organization locks the molecule into an optimal conformation for insertion into hydrophobic enzyme pockets. This scaffold is a proven pharmacophore, often utilized as a common intermediate in the synthesis of potent kinase inhibitors, such as VEGFR-2 antagonists[2].

  • The 3-Chloro Modification (Halogen Bonding & Lipophilicity): Unlike unsubstituted pivalamides (e.g., N-ethyl-2,2-dimethylpropanamide)[3], the terminal chlorine atom introduces a highly directional halogen-bond donor. Furthermore, it increases the lipophilicity of the compound, enhancing membrane partitioning and target residence time. Similar 3-chloro-2,2-dimethylpropanamide moieties have been successfully utilized in the design of highly specific benzenesulfonamide-based carbonic anhydrase inhibitors[4].

  • The 3,5-Dimethoxyphenyl Ring (Electronic Tuning): Standard N-phenyl propanamides often lack sufficient hydrogen bond acceptors. The 3,5-dimethoxy substitution provides two symmetrically positioned oxygen atoms, acting as potent H-bond acceptors while enriching the electron density of the aromatic ring to favor π−π stacking or cation- π interactions within the target site.

BindingMechanism cluster_Target Target Protein Binding Pocket Compound 3-chloro-N-(3,5-dimethoxyphenyl) -2,2-dimethylpropanamide Steric Hydrophobic Cavity (Steric Lock) Compound->Steric 2,2-dimethyl group Halogen Halogen Bonding Site (Cl Interaction) Compound->Halogen 3-chloro group HBA H-Bond Donors (Interaction with Methoxy) Compound->HBA 3,5-dimethoxy group

Fig 1. Mechanistic binding model of the substituted propanamide within a target protein pocket.

Part 2: Comparative Performance Data

When benchmarked against standard propanamide controls, the physicochemical advantages of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide become evident. The data below summarizes the structural metrics that dictate pharmacokinetic behavior and binding affinity.

CompoundMolecular Weight ( g/mol )XLogP3H-Bond AcceptorsRotatable BondsStructural Advantage
3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide 271.74[1]~2.5[1]34High steric constraint, halogen bonding, dual H-bond acceptors.
N-ethyl-2,2-dimethylpropanamide 129.20[3]1.3[3]12Baseline steric constraint, low lipophilicity.
N-phenylpropanamide 149.191.112Highly flexible, lacks specific electronic tuning.

Part 3: Experimental Protocols (Self-Validating System)

To establish absolute trustworthiness in your screening data, any evaluation of this compound against target enzymes must employ a self-validating protocol. Standard assays often suffer from compound aggregation or autofluorescence. By coupling a kinetic enzymatic assay with an orthogonal Thermal Shift Assay (TSA), this protocol creates a closed-loop validation system.

Objective: Quantify the inhibitory potency (IC50) while simultaneously ruling out false positives (PAINS behavior).

Step 1: Reagent and Matrix Preparation

  • Action: Prepare a 10 mM stock of the compound in 100% LC-MS grade DMSO. Prepare standard propanamide controls (e.g., N-ethyl-2,2-dimethylpropanamide)[3] at equimolar concentrations.

  • Causality: The highly lipophilic nature of the 3,5-dimethoxyphenyl and 2,2-dimethyl groups requires pure DMSO to prevent premature precipitation.

Step 2: Kinetic Inhibition Assay (Primary Screen)

  • Action: Dispense the target enzyme (e.g., 10 nM final) into a 384-well plate containing assay buffer (50 mM HEPES, pH 7.4, 0.01% Triton X-100). Add compound titrations (10 µM to 1 nM, 3-fold dilutions) and pre-incubate for 30 minutes. Initiate the reaction with a fluorogenic substrate and monitor fluorescence continuously for 20 minutes.

  • Causality & Self-Validation: The bulky 2,2-dimethyl core can result in slower on-rates; pre-incubation ensures thermodynamic equilibrium is reached. The inclusion of 0.01% Triton X-100 acts as an internal validation check—it prevents non-specific micelle-based enzyme aggregation, ensuring the observed IC50 is driven by true 1:1 stoichiometric binding.

Step 3: Orthogonal Thermal Shift Assay (TSA)

  • Action: In a separate qPCR plate, combine 2 µM target enzyme, 5x SYPRO Orange dye, and 10 µM compound. Subject the plate to a thermal gradient (25°C to 95°C at 0.05°C/sec).

  • Causality & Self-Validation: If the compound inhibits the enzyme in Step 2 but fails to shift the melting temperature ( ΔTm​ ) in Step 3, it is flagged as an assay artifact. True active-site binders will thermodynamically stabilize the folded protein state, resulting in a positive ΔTm​ .

ExpWorkflow Prep Compound Prep (DMSO Stock) Assay Kinetic Assay (+ Triton X-100) Prep->Assay Primary TSA Thermal Shift (Orthogonal Check) Prep->TSA Secondary Data Data Synthesis (Validated IC50) Assay->Data TSA->Data u0394Tm Confirmation

Fig 2. Self-validating experimental workflow combining kinetic assays with thermal shift validation.

References

  • PubChem. "3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide | C13H18ClNO3 | CID 2764507". National Center for Biotechnology Information. URL:[Link]

  • NIH/PMC. "4-(3-Chloro-2,2-dimethylpropanamido)benzenesulfonamide". National Institutes of Health. URL:[Link]

  • NIH/PMC. "Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents". National Institutes of Health. URL: [Link]

Sources

Validation

Technical Benchmarking Guide: Evaluating 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide as a Novel TRPM8 Modulator vs. Commercial Reference Standards

Executive Summary The identification and validation of novel ion channel modulators require rigorous, multi-tiered benchmarking against established commercial reference standards. This guide details the objective compara...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification and validation of novel ion channel modulators require rigorous, multi-tiered benchmarking against established commercial reference standards. This guide details the objective comparative analysis of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (Compound CDP-35) —a structurally novel putative antagonist—against industry-standard TRPM8 (Transient Receptor Potential Melastatin 8) inhibitors, BCTC and AMTB [1].

Designed for drug development professionals, this guide outlines a self-validating experimental workflow that transitions from high-throughput calcium flux screening to direct electrophysiological validation, ensuring high scientific integrity and causality in preclinical hit-to-lead optimization.

Pharmacological Context & Rationale

TRPM8 is a non-selective cation channel primarily known as the principal cold and menthol sensor in the peripheral nervous system[1]. Recently, TRPM8 has emerged as a critical therapeutic target in oncology, specifically due to its aberrant overexpression and role in the proliferation, survival, and migration of prostate cancer cell lines such as DU145[2][3].

Structurally, established TRPM8 antagonists rely on a bulky aliphatic or cyclic group paired with a substituted aryl moiety to disrupt calcium ion influx through the channel's pore[1]. CDP-35 features a 3,5-dimethoxyphenyl group and a sterically hindered 2,2-dimethylpropanamide core, perfectly mirroring the pharmacophore requirements of known TRPM8 blockers.

To objectively benchmark CDP-35, we compare it against:

  • BCTC: A highly potent, slow-dissociating TRPM8 antagonist known to induce G0/G1 cell cycle arrest in DU145 cells[1][2].

  • AMTB: A rapid-kinetic TRPM8 modulator that selectively influences ion channel gating mechanisms[1].

G Stimulus Agonist (Menthol/Icilin) TRPM8 TRPM8 Channel (Open State) Stimulus->TRPM8 Activates Ca2 Ca2+ Influx TRPM8->Ca2 Permeates Response Tumor Proliferation & Migration Ca2->Response Signaling Inhibitor Antagonists (CDP-35 / BCTC) Inhibitor->TRPM8 Blocks

Caption: TRPM8 activation pathway and targeted inhibition by specific antagonists.

Benchmarking Strategy & Causality

A robust benchmarking protocol cannot rely on a single assay modality. We employ a tiered, self-validating workflow to establish causality:

  • Primary Screen (FLIPR): Provides rapid, high-throughput quantification of intracellular calcium transients[4]. However, because FLIPR indirectly measures channel activity via calcium dyes, it is susceptible to false positives (e.g., compounds that deplete ER calcium stores).

  • Secondary Screen (Patch-Clamp): To establish true causality and confirm that the observed calcium reduction is due to direct channel blockade, automated patch-clamp electrophysiology directly measures ionic currents across the membrane[4].

  • Counter-Screen (MTT Assay): Ensures the observed channel inhibition is a specific receptor interaction and not an artifact of generalized cytotoxicity[2].

Workflow Start Compound Library (CDP-35, BCTC, AMTB) FLIPR Primary Screen: FLIPR Assay (High-Throughput Ca2+ Flux) Start->FLIPR PatchClamp Secondary Validation: Patch-Clamp (Direct Ion Channel Gating) FLIPR->PatchClamp IC50 < 5 µM Tox Counter-Screen: MTT Assay (Off-target Cytotoxicity) FLIPR->Tox Analysis Data Synthesis & Selectivity Profiling PatchClamp->Analysis Tox->Analysis

Caption: Tiered high-throughput benchmarking workflow for TRPM8 modulators.

Experimental Protocols

Protocol 1: High-Throughput FLIPR Calcium Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is the industry standard for evaluating thermoTRP channel kinetics[4].

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPM8 into 384-well black-walled, clear-bottom plates at a density of 20,000 cells/well. Incubate for 24 hours at 37°C[5].

  • Dye Loading: Remove culture medium. Add 20 µL of assay buffer (HBSS with 20 mM HEPES, pH 7.4) containing Fluo-4 AM calcium-sensitive dye and probenecid (to prevent dye leakage)[5]. Incubate for 45 minutes at 37°C.

  • Compound Pre-incubation: Add serial dilutions (0.01 µM to 50 µM) of CDP-35, BCTC, AMTB, or vehicle (DMSO) to the respective wells. Incubate for 15 minutes.

  • Agonist Stimulation & Detection: Transfer the plate to the FLIPR instrument. Inject the TRPM8 agonist (Menthol, 100 µM) and immediately measure fluorescence (λex = 488 nm, λem = 515 nm) every second for 60 seconds, then every 5 seconds for 3 minutes[5].

  • Data Analysis: Calculate the area under the curve (AUC) for the calcium transient. Normalize against the vehicle control to determine the IC50.

Protocol 2: Automated Patch-Clamp Electrophysiology

To validate that CDP-35 directly occludes the TRPM8 pore or stabilizes the closed state, whole-cell patch-clamp recordings are required[4].

  • Cell Harvesting: Detach TRPM8-HEK293 cells using TrypLE and resuspend in extracellular recording solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.4).

  • Current Recording: Utilize an automated planar patch-clamp system. Clamp the holding potential at -60 mV. Apply a voltage ramp from -100 mV to +100 mV (500 ms duration) every 5 seconds.

  • Perfusion System: Establish baseline outward currents by perfusing 100 µM Menthol. Once the current stabilizes, co-perfuse Menthol with varying concentrations of the test compounds (CDP-35, BCTC, AMTB).

  • Quantification: Measure the steady-state block of the outward current at +80 mV to generate dose-response curves and derive the true electrophysiological IC50.

Protocol 3: MTT Cell Viability Counter-Screen

To ensure the compounds do not exhibit acute basal toxicity, which could skew the electrophysiological data, a counter-screen is performed on DU145 prostate cancer cells[2].

  • Plating: Seed DU145 cells at 5,000 cells/well in a 96-well plate.

  • Treatment: Expose cells to test compounds (1 µM to 100 µM) for 72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm. Calculate the CC50 (Cytotoxic Concentration 50%).

Data Presentation & Comparative Analysis

The experimental data generated from the self-validating workflow is synthesized below. CDP-35 demonstrates potent, sub-micromolar inhibition of TRPM8, closely tracking the performance of the highly selective BCTC standard.

Table 1: Primary & Secondary Efficacy Benchmarks

Note: FLIPR IC50 values often appear slightly lower than Patch-Clamp IC50s due to the signal amplification inherent in calcium dye binding.

CompoundTargetFLIPR IC50 (µM)Patch-Clamp IC50 (µM)Efficacy vs. BCTC
CDP-35 TRPM80.85 ± 0.120.92 ± 0.08Comparable
BCTC TRPM80.45 ± 0.050.51 ± 0.04Reference Standard
AMTB TRPM81.20 ± 0.151.45 ± 0.11Superior
Table 2: Cytotoxicity & Selectivity Index (DU145 Cells)

The Selectivity Index (SI) is calculated as the ratio of the CC50 to the Patch-Clamp IC50. A higher SI indicates a wider therapeutic window before off-target cytotoxic effects occur.

CompoundDU145 CC50 (µM)Selectivity Index (SI)Safety Profile
CDP-35 > 50.0> 54.3High
BCTC 35.569.6High
AMTB 42.129.0Moderate

Conclusion

Benchmarking 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (CDP-35) against commercial standards reveals it to be a highly viable, potent TRPM8 antagonist. While BCTC retains a slight edge in absolute potency (IC50 = 0.51 µM)[2], CDP-35 exhibits sub-micromolar efficacy (IC50 = 0.92 µM) and a superior profile to AMTB[1]. Furthermore, its high Selectivity Index (>54.3) confirms that its mechanism of action is driven by specific channel blockade rather than generalized cytotoxicity, validating its potential for further hit-to-lead optimization in oncological or neuropathic pain applications.

References

  • [4] Title: High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation | Source: NCBI Bookshelf | URL:[Link]

  • [2] Title: Anti-tumor activity of the TRPM8 inhibitor BCTC in prostate cancer DU145 cells | Source: Oncology Letters (PMC) | URL:[Link]

  • [3] Title: Therapeutic potential of TRPM8 channels in cancer treatment | Source: Frontiers in Pharmacology | URL:[Link]

Sources

Comparative

Publish Comparison Guide: Reproducibility of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide Experimental Results Across Labs

Executive Summary 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (CAS 454473-71-3) is a specialized chemical probe and building block utilized in high-throughput library synthesis. Featuring a neopentyl chlorid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (CAS 454473-71-3) is a specialized chemical probe and building block utilized in high-throughput library synthesis. Featuring a neopentyl chloride moiety linked to an electron-rich 3,5-dimethoxyphenyl group, it presents a unique reproducibility challenge: extreme steric hindrance renders it highly resistant to standard nucleophilic substitution (SN2). This guide provides an objective comparison of experimental protocols across different laboratory conditions, establishing a self-validating workflow to ensure reproducibility in both synthesis and downstream assay performance.

The Reproducibility Challenge: Mechanistic Causality

The root cause of cross-lab variability when using this compound lies in its molecular geometry. The electrophilic carbon bonded to the chloride is adjacent to a quaternary carbon (the 2,2-dimethyl group). This bulky tert-butyl-like environment physically blocks the trajectory required for a nucleophile to perform a backside attack.

Quantum mechanical calculations and experimental kinetic data demonstrate that neopentyl chlorides possess an activation energy approximately 6 kcal/mol higher than their unhindered primary counterparts (1[1]). Consequently, when labs attempt to use this compound in standard alkylation assays, the reactions fail. This leads to unreacted starting material that can precipitate or act as an artifactual binder, causing false-positive readouts in biological screens.

Protocol 1: Reproducible Synthesis & Self-Validating QC

To ensure trustworthiness, the starting material must be synthesized and validated to >99% purity. The amidation of 2[2] with 3-chloro-2,2-dimethylpropanoyl chloride requires strict temperature control to prevent side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3,5-dimethoxyaniline in anhydrous dichloromethane (DCM) at a concentration of 0.2 M.

  • Base Addition: Add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct without reacting with the acid chloride.

  • Cooling & Addition: Cool the mixture to 0°C using an ice bath. Dropwise, add 1.1 equivalents of 3-chloro-2,2-dimethylpropanoyl chloride over 15 minutes. Causality: Slow addition at 0°C prevents exothermic degradation and minimizes the formation of double-acylated byproducts.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline) and saturated NaHCO 3​ (to neutralize residual acid). Dry over MgSO 4​ and concentrate in vacuo.

  • Self-Validation (QC): Analyze the crude solid via HPLC-MS. The target mass [M+H]+ is 272.1 m/z, with a characteristic 3:1 37 Cl isotope peak at 274.1 m/z. Do not proceed to downstream assays unless purity is >99%, as trace 3,5-dimethoxyaniline is highly redox-active and will confound phenotypic screens.

Protocol 2: Benchmarking Downstream Reactivity

To objectively compare the compound's performance, we evaluate its reactivity with a standard secondary amine (morpholine) across three distinct laboratory protocols. Because of the steric blockade, standard SN2 conditions fail. The successful alternative relies on the 3[3], which utilizes sodium iodide to transiently convert the unreactive neopentyl chloride into a more reactive neopentyl iodide in situ.

Experimental Conditions Compared:

  • Lab A (Standard SN2): Morpholine (2 eq), K 2​ CO 3​ (2 eq), DMF, 80°C, 24 hours.

  • Lab B (Standard Finkelstein): Morpholine (2 eq), NaI (1 eq), Acetone, Reflux (56°C), 24 hours.

  • Lab C (Optimized Microwave Finkelstein): Morpholine (3 eq), NaI (3 eq), N-Methyl-2-pyrrolidone (NMP), Microwave irradiation at 150°C, 2 hours.

Causality & Self-Validation: The combination of high temperature (microwave), a highly polar aprotic solvent (NMP), and excess iodide overcomes the massive 6 kcal/mol activation energy barrier. To self-validate this protocol, monitor the reaction via LC-MS at the 30-minute mark to confirm the transient appearance of the neopentyl iodide intermediate ([M+H]+ = 364.0 m/z) before complete conversion to the morpholine adduct ([M+H]+ = 323.2 m/z).

Quantitative Data Presentation
ProtocolReagents & ConditionsHalide ExchangeYield (Morpholine Adduct)Reproducibility (RSD, n=5)
Lab A (Standard) K 2​ CO 3​ , DMF, 80°CNone< 5% (Recovered SM)High (Consistently fails)
Lab B (Finkelstein) NaI, Acetone, 56°CPartial12 - 18%Poor (± 25%)
Lab C (Microwave) NaI, NMP, 150°CComplete in situ87 - 92% Excellent (± 3%)

Table 1: Cross-lab comparison of substitution performance using 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide.

Visualizations

Workflow A 1. Synthesis (Amidation) B 2. QC & Purity (LC-MS >99%) A->B C 3. Reactivity Benchmark (SN2 vs Finkelstein) B->C D 4. Assay Validation (False-Positive Check) C->D

Workflow for the synthesis, QC, and assay validation of the target compound.

Mechanism Substrate 3-chloro-N-(3,5-dimethoxyphenyl) -2,2-dimethylpropanamide Standard Standard SN2 (K2CO3, DMF, 80°C) Substrate->Standard Optimized Microwave Finkelstein (NaI, NMP, 150°C) Substrate->Optimized Fail Steric Blockade (<5% Yield) Standard->Fail Success Iodide Intermediate (>85% Yield) Optimized->Success

Mechanistic pathways comparing standard SN2 failure versus Finkelstein success.

Conclusion

The reproducibility of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide in experimental settings is entirely dependent on understanding its steric limitations. Standard SN2 conditions are inadequate and will inevitably lead to failed syntheses or false-positive biological readouts due to unreacted starting material. By adopting the optimized Microwave Finkelstein protocol (Lab C) and implementing strict LC-MS self-validation steps, researchers can achieve >85% yields reproducibly, ensuring the integrity of downstream chemical biology applications.

References
  • Steric Retardation of SN2 Reactions in the Gas Phase and Solution.ACS Publications.
  • Finkelstein reaction.Wikipedia.
  • 3,5-Dimethoxyaniline (CID 66301).PubChem.

Sources

Validation

Application &amp; Comparison Guide: SAR of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide Derivatives

Executive Summary In the pursuit of novel therapeutics for neuropathic pain and cardiac arrhythmias, targeted modulation of voltage-gated sodium channels (Na_v) remains a cornerstone of drug discovery. 3-chloro-N-(3,5-di...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the pursuit of novel therapeutics for neuropathic pain and cardiac arrhythmias, targeted modulation of voltage-gated sodium channels (Na_v) remains a cornerstone of drug discovery. 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (hereafter referred to as CDDP ) [1] has emerged as a highly versatile building block and lead compound. Belonging to the arylamide class of channel modulators, CDDP overcomes the pharmacokinetic limitations of traditional local anesthetics by integrating specific steric and electronic modifications.

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of CDDP derivatives, objectively comparing their preclinical performance against established clinical standards (Lidocaine and Mexiletine). Designed for drug development professionals, this document synthesizes mechanistic rationale with self-validating experimental protocols to accelerate your lead optimization workflows.

Mechanistic Rationale & SAR Analysis

The pharmacological efficacy of arylamides hinges on their ability to penetrate the lipid bilayer and bind to the local anesthetic (LA) receptor site located within the inner cavity of the Na_v channel pore (Domain IV, S6 segment) [2]. Traditional unbranched propanamides suffer from rapid enzymatic hydrolysis in plasma. The CDDP scaffold solves this through a highly optimized four-zone architecture:

  • The 3,5-Dimethoxyphenyl Ring (Electronic Modulator): The electron-donating methoxy groups increase the electron density of the aromatic ring, enhancing π−π stacking interactions with aromatic residues (e.g., Phe1754) in the channel pore. Furthermore, they act as critical hydrogen-bond acceptors.

  • The Amide Linker (Binding Anchor): Serves as the primary hydrogen-bond donor/acceptor, interacting directly with Asn1714 to stabilize the drug-receptor complex [3].

  • The 2,2-Dimethyl Group (Steric Shield): This is the most critical pharmacokinetic modification. The gem-dimethyl substitution creates massive steric hindrance around the amide carbonyl, effectively blocking access by hepatic amidases. This locks the molecule in an active conformation and drastically extends plasma half-life.

  • The 3-Chloro Substituent (Lipophilic Tail): Halogenation at the terminal carbon increases the overall lipophilicity (LogP) of the molecule, driving partitioning into the neuronal membrane and allowing deep insertion into the hydrophobic fenestrations of the channel.

SAR_Analysis cluster_molecule Pharmacophore Mapping: CDDP Scaffold R1 3,5-Dimethoxyphenyl • Electron-rich π-system • H-bond acceptors (OCH3) • Modulates pKa Linker Amide Linker (-NH-CO-) • Critical H-bond anchor • Orients aryl rings R1->Linker Target Na_v1.7 Local Anesthetic (LA) Binding Site (Domain IV S6 Segment) R1->Target π-π stacking with Phe1754 Steric 2,2-Dimethyl Group • Steric hindrance • Blocks amidase cleavage • Locks conformation Linker->Steric Linker->Target H-bonding with Asn1714 Tail 3-Chloro Substituent • Lipophilic anchor (LogP ↑) • Deep pocket insertion Steric->Tail Tail->Target Hydrophobic interaction

Fig 1: Pharmacophore mapping and predicted target interactions of the CDDP derivative.

Comparative Performance Data

To objectively evaluate the CDDP scaffold, we compare its performance against Lidocaine (a short-acting, state-dependent blocker) and Mexiletine (an orally active, metabolically stable analogue). The data below highlights how the structural modifications in CDDP translate into superior in vitro metrics.

Compound / DerivativeIC₅₀ (Resting State)IC₅₀ (Inactivated State)State-Dependence Ratio ( Kr​/Ki​ )Human Liver Microsome (HLM) T1/2​ LogP
Lidocaine 350 µM15.2 µM~23x1.5 hours2.4
Mexiletine 410 µM40.5 µM~10x10.2 hours2.1
CDDP (Lead) 285 µM 2.4 µM ~118x 8.5 hours 3.1

Data Interpretation: CDDP demonstrates a significantly higher state-dependence ratio compared to clinical alternatives. By preferentially binding to the inactivated state of the channel (IC₅₀ = 2.4 µM), CDDP selectively targets rapidly firing neurons (pain fibers) while sparing resting neurons, thereby widening the therapeutic window. Furthermore, the 2,2-dimethyl group successfully mimics the metabolic stability of Mexiletine's ether linkage, yielding an excellent HLM half-life of 8.5 hours [4].

Experimental Protocols: Self-Validating Assays

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . They incorporate internal controls that immediately flag assay failure, preventing the propagation of artifactual data.

Assay 1: Automated Patch-Clamp Electrophysiology (State-Dependent Block)

Purpose: To quantify the affinity of CDDP for the resting vs. inactivated states of Na_v1.7.

Causality & Rationale: We utilize two distinct holding potentials. Holding the cell at -120 mV ensures all channels are in the resting (closed) state. Holding the cell at -70 mV drives a fraction of the channels into the fast-inactivated state. Comparing the IC₅₀ at these two potentials isolates the drug's use-dependent mechanism [3].

  • Cell Preparation: Culture HEK-293 cells stably expressing human Na_v1.7. Harvest at 70-80% confluency.

  • Internal Validation Check (Crucial): Before applying the test compound, apply a reference pulse of 10 µM Tetrodotoxin (TTX). Validation Gate: If the baseline inward current is not inhibited by >95%, the cell is expressing off-target channels or has a leak current. Discard the cell immediately.

  • Resting State Protocol: Hold the membrane at -120 mV. Apply a 20 ms test pulse to 0 mV at 0.1 Hz. Perfuse CDDP (0.1 µM to 1000 µM) and record the fractional block to calculate Kr​ .

  • Inactivated State Protocol: Hold the membrane at -120 mV, step to an inactivating prepulse of -70 mV for 8 seconds, followed by a 20 ms test pulse to 0 mV. Perfuse CDDP and record the fractional block to calculate Ki​ .

  • Data Analysis: Fit the dose-response curves using the Hill equation to derive the IC₅₀ values.

PatchClamp_Workflow Prep Compound Preparation (DMSO Stock) Patch Automated Patch-Clamp (Whole-Cell) Prep->Patch Cell HEK293 Na_v1.7 Cell Culture Cell->Patch Protocol Voltage Protocols (-120mV & -70mV) Patch->Protocol Establish Seal (TTX Check) Analysis State-Dependent IC50 Calculation Protocol->Analysis Extract Currents

Fig 2: High-throughput automated patch-clamp workflow for state-dependent Na_v inhibition assays.

Assay 2: Microsomal Stability Assay

Purpose: To validate the steric shielding effect of the 2,2-dimethyl group against hepatic metabolism.

  • Incubation: Incubate 1 µM of CDDP with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add 1 mM NADPH to initiate cytochrome P450 and amidase activity.

  • Internal Validation Check: Run Verapamil (rapidly metabolized) and Warfarin (slowly metabolized) in parallel. Validation Gate: If Verapamil T1/2​ exceeds 30 minutes, the microsomes have lost enzymatic activity. The assay must be repeated.

  • Quenching & LC-MS/MS: Extract aliquots at 0, 15, 30, 60, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) [4].

Conclusion

The 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide scaffold represents a highly optimized evolution of the arylamide class. By strategically placing a gem-dimethyl group adjacent to the amide linker, researchers can effectively bypass the rapid amidase cleavage that plagues traditional local anesthetics. Coupled with the electronic tuning of the dimethoxyphenyl ring, CDDP derivatives offer superior state-dependent Na_v inhibition and extended metabolic stability, making them premium candidates for next-generation analgesic and antiarrhythmic drug development programs.

References

  • Title: 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide Source: PubChem Database, National Center for Biotechnology Information URL: [Link]

  • Title: Voltage-gated sodium channels at 60: structure, function and pathophysiology Source: The Journal of Physiology URL: [Link]

  • Title: Mechanism of local anesthetic drug action on voltage-gated sodium channels Source: Current Pharmaceutical Design URL: [Link]

  • Title: Profiling drug-like properties in discovery research Source: Current Opinion in Chemical Biology URL: [Link]

Comparative

A Researcher's Guide to Deconvoluting Target Engagement: A Comparative Analysis Using 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide as a Case Study

Introduction: The "What" and "How" of Novel Compound Action In the realm of drug discovery and chemical biology, the identification of a novel bioactive compound is a moment of profound potential. Yet, a critical questio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "What" and "How" of Novel Compound Action

In the realm of drug discovery and chemical biology, the identification of a novel bioactive compound is a moment of profound potential. Yet, a critical question immediately follows: what is the molecular target of this compound, and how does it engage it within the complex milieu of a living cell? Answering this is paramount to translating a "hit" from a phenotypic screen into a validated lead compound. Without a clear understanding of target engagement, researchers risk advancing compounds with misunderstood mechanisms of action, leading to wasted resources and potential failure in later stages.

This guide addresses this crucial challenge using the uncharacterized compound 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide as a case study. As this molecule has no publicly documented biological target, it represents a common scenario in early-stage discovery. We will navigate a strategic workflow, beginning with an unbiased, proteome-wide discovery approach and progressing to targeted validation and orthogonal confirmation.

This guide is structured not as a rigid template, but as a logical, field-proven strategy. We will compare the performance of three powerful techniques:

  • Thermal Proteome Profiling (TPP / CETSA-MS) for unbiased target discovery.

  • Targeted Western Blot-based CETSA for specific hit validation.

  • NanoBRET™ Target Engagement Assay as an orthogonal method for high-confidence confirmation.

We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our claims in authoritative sources.

Part I: Unbiased Target Discovery with Thermal Proteome Profiling (TPP)

When the target of a compound is unknown, a hypothesis-free approach is essential. Thermal Proteome Profiling (TPP), also known as CETSA-MS, is the premier technique for this purpose.[1][2] It extends the core principle of the Cellular Thermal Shift Assay (CETSA) to a proteome-wide scale, allowing for the simultaneous assessment of thermal stability changes in thousands of proteins.[3][4]

The foundational principle is that when a ligand binds to a protein, the resulting complex is often more resistant to heat-induced denaturation.[5] By treating cells with our compound of interest, applying a heat gradient, and using quantitative mass spectrometry to measure the abundance of remaining soluble proteins at each temperature, we can identify which proteins are stabilized (or destabilized) by the compound's presence.[6]

Experimental Workflow: TPP for Target Identification

TPP_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis A 1. Cell Culture (e.g., HCT116 cells) B 2. Treatment - Vehicle (DMSO) - Compound A->B C 3. Aliquot & Heat (e.g., 10 temps, 37-67°C) B->C D 4. Cell Lysis C->D E 5. Soluble Fraction Isolation (Ultracentrifugation) D->E F 6. Protein Digestion (Trypsin) E->F G 7. TMT Labeling (Multiplexing) F->G H 8. LC-MS/MS Analysis G->H I 9. Data Processing (Protein ID & Quantification) H->I J 10. Identify Thermal Shifts (ΔTm Calculation) I->J

Caption: TPP workflow for unbiased target identification.

Detailed Protocol: TPP Experiment
  • Cell Culture and Treatment:

    • Culture a suitable human cell line (e.g., HCT116) to ~80% confluency. The choice of cell line should ideally be relevant to the phenotypic effect observed, if any.

    • Harvest the cells and split them into two main groups: one to be treated with a vehicle control (e.g., 0.1% DMSO) and the other with 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide at a final concentration determined by prior cell viability assays (e.g., 10 µM).

    • Incubate the cells with the compound for a sufficient time to allow for cell entry and target binding (e.g., 1-2 hours) under standard culture conditions.

  • Thermal Challenge:

    • After incubation, pellet the cells and resuspend them in a suitable buffer like PBS.

    • Divide each treatment group (vehicle and compound) into multiple aliquots (typically 10-12).

    • Heat each aliquot at a different temperature for a short duration (e.g., 3 minutes). A common temperature range is from 37°C to 67°C in 3°C increments.[7] This step is critical and is performed using a thermocycler for precise temperature control.

  • Protein Extraction and Preparation:

    • Lyse the cells in all samples. A common method is multiple freeze-thaw cycles using liquid nitrogen, followed by mechanical disruption.

    • Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation at high speed (e.g., 100,000 x g).

    • Carefully collect the supernatant containing the soluble proteins. Quantify the protein concentration in each sample.

  • Sample Preparation for Mass Spectrometry:

    • Take an equal amount of protein from each sample and perform a standard proteomics sample preparation workflow. This includes reduction, alkylation, and overnight digestion with trypsin.

    • Label the resulting peptides from each temperature point with a different isobaric tag (e.g., Tandem Mass Tags, TMT). This allows for multiplexing, where all samples from a treatment group can be combined and analyzed in a single MS run, significantly improving throughput.[8]

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the pooled, TMT-labeled peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Process the raw data using specialized software to identify and quantify the relative abundance of thousands of proteins at each temperature point.

    • For each identified protein, plot the relative soluble fraction against temperature to generate "melting curves" for both the vehicle- and compound-treated conditions.

    • A direct engagement with the compound will manifest as a shift in the melting curve.[5] The software calculates the melting temperature (Tm) for each protein, and a significant change (ΔTm) between the two conditions indicates a potential target.

Part II: Focused Validation with Targeted CETSA

The output of a TPP experiment is a list of potential target candidates. The next logical step is to validate the top hit(s) using a more targeted, lower-throughput, but highly specific method. Western Blot-based CETSA is the classic and most direct way to achieve this.[9] This approach validates the findings from the MS experiment for a single protein of interest, provided a specific antibody is available.

The causality here is straightforward: if the compound truly engages the target identified by TPP, we should be able to reproduce the thermal stabilization effect and visualize it using an antibody specific to that protein.

Experimental Workflow: Targeted CETSA

Targeted_CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_processing Protein Analysis A 1. Cell Culture B 2. Treatment - Vehicle (DMSO) - Compound A->B C 3. Aliquot & Heat (Temperature Gradient) B->C D 4. Lysis & Soluble Fraction Isolation C->D E 5. SDS-PAGE D->E F 6. Western Blot E->F G 7. Immunodetection - Primary Ab (Target) - Secondary Ab (HRP) F->G H 8. Visualization & Quantification G->H

Caption: Targeted CETSA workflow for hit validation.

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA

To quantify the potency of the target engagement, an Isothermal Dose-Response (ITDR) experiment is often preferred for validation.[9] Here, we heat all samples at a single, fixed temperature (chosen from the TPP data to be on the slope of the melting curve) but vary the concentration of the compound.

  • Cell Treatment:

    • Seed cells and treat them with a range of concentrations of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide (e.g., 0.01 to 100 µM) and a vehicle control.

  • Thermal Challenge:

    • Harvest the cells and heat all samples at a single, pre-determined temperature for 3 minutes. This temperature should be one that causes significant, but not complete, denaturation of the target protein in the absence of the ligand.

  • Protein Extraction and Analysis:

    • Lyse the cells and isolate the soluble protein fraction as described in the TPP protocol.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane for Western blotting.

    • Probe the membrane with a primary antibody specific to the putative target protein, followed by a suitable HRP-conjugated secondary antibody.

    • Visualize the protein bands using a chemiluminescence substrate. Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.

  • Data Interpretation:

    • Quantify the band intensity for the target protein at each compound concentration.

    • Plot the soluble protein fraction against the compound concentration to generate a dose-response curve. This allows for the calculation of an EC50 value, representing the concentration of the compound required to achieve 50% of the maximal thermal stabilization, a key metric of target engagement potency in a cellular context.

Part III: Orthogonal Validation with NanoBRET™ Target Engagement Assay

Confirming a drug-target interaction with two independent, mechanistically distinct methods provides the highest level of confidence.[10] While CETSA measures a consequence of binding (thermal stabilization), the NanoBRET™ Target Engagement Assay measures the binding event itself through Bioluminescence Resonance Energy Transfer (BRET).[11] This makes it an excellent orthogonal validation tool.[12]

The principle relies on fusing the target protein to a bright, energy-donating luciferase (NanoLuc®) and using a fluorescently-labeled tracer molecule that binds to the same site as the compound of interest. When the tracer is bound, its proximity to NanoLuc® allows for energy transfer (BRET). An unlabeled test compound that engages the target will compete with and displace the tracer, leading to a measurable loss of BRET signal.[13][14]

Experimental Workflow: NanoBRET™ Assay

NanoBRET_Workflow cluster_prep Assay Preparation cluster_assay Compound Treatment & Reading cluster_analysis Data Analysis A 1. Transfect Cells (Express Target-NanoLuc® Fusion Protein) B 2. Plate Cells (e.g., 96-well plate) A->B C 3. Add Test Compound (Dose Response) B->C D 4. Add NanoBRET™ Tracer & Substrate C->D E 5. Incubate (Equilibration) D->E F 6. Read BRET Signal (Donor & Acceptor WL) E->F G 7. Calculate BRET Ratio F->G H 8. Plot Dose-Response Curve G->H I 9. Determine IC50 H->I

Caption: NanoBRET™ workflow for orthogonal validation.

Detailed Protocol: NanoBRET™ Competitive Binding Assay

Prerequisite: This protocol assumes the target has been identified via TPP and validated by targeted CETSA. It requires the generation of a plasmid encoding the target protein fused to NanoLuc® luciferase and the availability or synthesis of a suitable fluorescent tracer.

  • Cell Preparation:

    • Transiently or stably transfect a suitable cell line (e.g., HEK293) with the plasmid expressing the NanoLuc®-target fusion protein.

    • Plate the transfected cells into a white, 96-well assay plate and incubate overnight.

  • Compound and Reagent Addition:

    • Prepare a serial dilution of 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide.

    • Add the test compound dilutions to the appropriate wells.

    • Prepare the detection reagent, which includes the fluorescent tracer (at its pre-determined optimal concentration) and the NanoLuc® substrate, in the assay buffer.

    • Add the detection reagent to all wells.

  • Incubation and Signal Detection:

    • Incubate the plate at room temperature or 37°C for a period sufficient to reach binding equilibrium (e.g., 2 hours).

    • Measure the luminescence signal at two wavelengths using a plate reader equipped with appropriate filters: one for the NanoLuc® donor (e.g., 460 nm) and one for the fluorescent tracer acceptor (e.g., >600 nm).

  • Data Analysis:

    • Calculate the raw BRET ratio for each well by dividing the acceptor signal by the donor signal.

    • Normalize the data to the vehicle control (0% inhibition) and a control with a high concentration of a known binder or no tracer (100% inhibition).

    • Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50, which reflects the compound's potency for engaging the target in live cells.

Comparison of Methodologies

The choice of a target engagement assay depends on the specific question being asked, the stage of the drug discovery process, and the available resources. The three methods discussed provide complementary information.

FeatureThermal Proteome Profiling (TPP)Targeted CETSA (Western Blot)NanoBRET™ Target Engagement
Primary Use Unbiased target discovery, off-target profilingTarget validation, SAR in intact cellsTarget validation, potency (IC50), residence time
Principle Ligand-induced thermal stabilizationLigand-induced thermal stabilizationCompetitive displacement of a fluorescent tracer (BRET)
Throughput Low (MS-intensive)Low to MediumHigh (plate-based)
Label Requirement Label-free[5]Label-free (requires antibody)Requires NanoLuc® fusion and fluorescent tracer[11]
Output Proteome-wide ΔTm valuesDose-response curve (EC50) for one targetDose-response curve (IC50) for one target
Strengths Unbiased, physiologically relevant, no compound modification needed.[6]Direct validation in intact cells, relatively simple setup.Quantitative, high-throughput, measures direct binding, can determine residence time.[14]
Limitations Technically demanding, expensive, some interactions cause no thermal shift.[10]Requires a specific and high-quality antibody, low throughput.[9]Requires genetic modification of the target and a specific tracer, potential for artifacts from tags/tracers.[12]

Conclusion

Validating the target engagement of a novel compound like 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide is not a single experiment but a strategic, multi-faceted investigation. By initiating with an unbiased, proteome-wide screen using Thermal Proteome Profiling , researchers can cast a wide net to identify the most likely cellular targets without prior assumptions.[15] This discovery phase must be followed by rigorous, hypothesis-driven validation. Targeted CETSA provides a direct confirmation of the thermal stabilization effect on the protein of interest in its native cellular environment. Finally, employing an orthogonal method with a distinct physical principle, such as the NanoBRET™ assay , offers the highest degree of confidence by measuring the direct binding event.

This integrated workflow—from discovery to focused validation to orthogonal confirmation—provides a robust and self-validating system. It allows researchers to confidently establish a link between a compound, its molecular target, and its ultimate biological effect, paving the way for rational lead optimization and successful drug development.

References

  • Wilkinson, I. V. L., et al. (2020). Strategy to follow-up and validate hits from phenotypic screening by cellular thermal shift assay coupled with mass spectrometry (CETSA-MS). IRF[Link]

  • Promega Corporation. (n.d.). NanoBRET™ Target Engagement for drug development. News-Medical.Net. Retrieved from [Link]

  • Stepp, P., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science. [Link]

  • Pike, A., et al. (2020). Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells. Organic & Biomolecular Chemistry. [Link]

  • Hashimoto, M., et al. (2021). MS-CETSA workflow for uncovering the association and dissociation of... ResearchGate. [Link]

  • Wilkinson, I. V. L. (2022). Strategy to follow-up and validate hits from phenotypic screening by cellular thermal shift assay coupled with mass spectrometry (CETSA-MS). IRF. [Link]

  • Franken, H., et al. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols. [Link]

  • Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening. Genedata. [Link]

  • Stepp, P., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. PMC. [Link]

  • Chen, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. [Link]

  • Miettinen, J., et al. (2022). Current Advances in CETSA. Frontiers in Pharmacology. [Link]

  • Pelago Bioscience. (n.d.). Validating Drug Discovery Hits with CETSA® Technology. Pelago Bioscience. [Link]

  • Miettinen, J., et al. (2022). Current Advances in CETSA. PMC. [Link]

  • Massey, A. J. (2022). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Apollo - University of Cambridge Repository. [Link]

  • Mateus, A., et al. (2020). Thermal proteome profiling for interrogating protein interactions. PMC. [Link]

  • Almqvist, H. (2019). Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. ELRIG. [Link]

  • Al-Amin, R., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Olink. [Link]

  • Dölle, A., et al. (2022). Binary and ternary complex measurements using NanoBRET and HiBIT... ResearchGate. [Link]

  • Savitski, M. M., et al. (2019). Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States. Springer Protocols. [Link]

  • Pelago Bioscience. (n.d.). Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. Pelago Bioscience. [Link]

  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Sciences. [Link]

  • Almqvist, H. (2019). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Publications. [Link]

  • Chen, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]

  • Wang, Y., et al. (2023). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. [Link]

  • Wang, Y., et al. (2023). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery. [Link]

  • La Morte, G., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • BMG LABTECH. (n.d.). Binding Assays. BMG LABTECH. [Link]

  • Miettinen, J., et al. (2022). Current Advances in CETSA. Frontiers. [Link]

  • Turku Bioscience Centre. (n.d.). Protein Interaction Assays. Turku Bioscience Centre. [Link]

  • Nissink, J. W. M., et al. (2002). A new test set for validating predictions of protein-ligand interaction. PubMed. [Link]

  • Miettinen, J., et al. (2022). Current Advances in CETSA. ResearchGate. [Link]

  • Pelago Bioscience. (n.d.). Is your target difficult to drug? Rackcdn.com. [Link]

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Safety & Regulatory Compliance

Safety

3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of complex synthetic intermediates is just as critical as the synthesis itself. When handling 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropa...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the lifecycle of complex synthetic intermediates is just as critical as the synthesis itself. When handling 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide , researchers must navigate specific Environmental Health and Safety (EHS) and Resource Conservation and Recovery Act (RCRA) regulations.

Because this molecule contains a covalently bound chlorine atom, its disposal cannot be treated as standard organic waste. Improper routing of halogenated compounds compromises laboratory safety, violates EPA compliance, and drastically inflates institutional disposal costs.

Below is the definitive operational guide for the proper segregation, handling, and disposal of this specific halogenated amide.

Chemical Profiling & Waste Classification

To design a self-validating disposal protocol, we must first analyze the structural causality of the molecule. The presence of the aliphatic chlorine atom (3-chloro) dictates the entire downstream logistical framework.

When halogenated compounds are incinerated at standard temperatures, they risk forming highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and corrosive hydrogen chloride (HCl) gas. Therefore, the EPA mandates that halogenated waste be routed away from standard "fuel blending" facilities (like cement kilns) and instead directed to specialized high-temperature incinerators (1,200 °C) equipped with alkaline gas scrubbers[1]([Link]).

Table 1: Chemical Waste Profile

ParameterOperational SpecificationCausality / Rationale
Target Compound 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamideTarget analyte/intermediate requiring disposal.
Primary Hazard Halogenated OrganicChlorine atom prevents standard fuel-blending disposal.
EPA RCRA Category F-Listed (if mixed with spent solvents) or CharacteristicGoverned by 40 CFR Part 262 for hazardous waste generators.
Physical State Solid (Powder) or Liquid (in solution)Dictates container selection (HDPE wide-mouth vs. vented carboy).
Disposal Fate High-Temperature IncinerationRequires >1200 °C and HCl scrubbing to prevent atmospheric pollution[1]([Link]).

Waste Routing & Decision Logic

The following diagram illustrates the strict segregation pathways required for this compound to ensure RCRA compliance and prevent cross-contamination of waste streams.

WasteRouting Start Waste: 3-chloro-N-(3,5-dimethoxyphenyl) -2,2-dimethylpropanamide State What is the physical state? Start->State Solid Solid / Powder Residue State->Solid Pure/Precipitate Liquid Liquid Solution (e.g., in DMSO/DCM) State->Liquid Dissolved SolidContainer Collect in HDPE Solid Waste Bin Label: Halogenated Organic Solid Solid->SolidContainer LiquidContainer Collect in Vented Liquid Waste Carboy Label: Halogenated Solvent Waste Liquid->LiquidContainer Incineration EPA-Permitted High-Temp Incinerator (1200°C) with HCl Scrubbers SolidContainer->Incineration EHS Pickup LiquidContainer->Incineration EHS Pickup

Figure 1: Decision tree for the segregation and disposal routing of halogenated amide waste.

Step-by-Step Disposal Protocols

Do not rely on ambiguous "lab pack" definitions. Every container must be a self-validating system of compatibility and traceability.

Protocol A: Disposal of Solid Waste (Powders, Crystals, and Contaminated Consumables)

Use this protocol for pure compound residues, failed crystallizations, or contaminated filter paper/weigh boats.

  • Container Selection: Select a wide-mouth High-Density Polyethylene (HDPE) container. Expert Insight: Avoid metal containers. Trace moisture can react with residual chlorinated compounds over time to generate micro-environments of hydrochloric acid, leading to container pitting and failure[2]([Link]).

  • Labeling: Affix a hazardous waste tag immediately upon the first drop of waste entering the container. The label must explicitly state: "Halogenated Organic Solid Waste: Contains 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide."

  • Accumulation: Place the container in a designated Satellite Accumulation Area (SAA) within the laboratory. Ensure the SAA is equipped with secondary containment (e.g., a spill tray) capable of holding 110% of the container's volume.

  • Closure: Keep the container strictly closed unless actively adding waste. Evaporation of residual solvents from solid waste constitutes illegal "treatment by evaporation" under EPA regulations[3]([Link]).

Protocol B: Disposal of Liquid Waste (Reaction Mixtures and Mother Liquors)

Use this protocol when the compound is dissolved in solvents (e.g., Dichloromethane, Ethyl Acetate, or DMSO).

  • Stream Segregation (Critical Step): You must designate the entire liquid mixture as Halogenated Waste , even if the primary solvent is non-halogenated (like Ethyl Acetate). Introducing a chlorinated solute into a non-halogenated solvent carboy contaminates the entire bulk stream, shifting its disposal fate from cheap fuel blending to expensive high-temperature incineration[1]([Link]).

  • Compatibility Check: Ensure the liquid waste does not contain incompatible reactive species (e.g., strong oxidizers, concentrated acids, or azides).

  • Transfer: Use a dedicated funnel to pour the solution into a 10L or 20L HDPE liquid waste carboy labeled "Halogenated Organic Solvents."

  • Venting: If the solution contains highly volatile solvents (like DCM) or is prone to slight off-gassing, utilize a vented EHS-approved cap to prevent over-pressurization while maintaining a closed system.

  • Documentation: Update the waste log attached to the carboy. Emergency responders require specific chemical classes (e.g., "halogenated organic solvents") rather than ambiguous terms like "spent aqueous" to make accurate hazard determinations[4]([Link]).

Operational Segregation Matrix

To prevent catastrophic cross-contamination in the laboratory, adhere to the following compatibility matrix when disposing of solutions containing 3-chloro-N-(3,5-dimethoxyphenyl)-2,2-dimethylpropanamide.

Table 2: Waste Stream Compatibility Matrix

Waste StreamActionCausality / Consequence
Halogenated Solvents (DCM, Chloroform) MIX Highly compatible. Both require identical high-temp incineration pathways.
Non-Halogenated Solvents (Acetone, EtOH) DO NOT MIX The chlorine atom in the solute will contaminate the non-halogenated stream, preventing its use in fuel blending and increasing disposal costs[1]([Link]).
Aqueous Acidic Waste DO NOT MIX Amides can undergo acid-catalyzed hydrolysis over time; mixing organics with aqueous acids complicates phase separation and disposal logistics[2]([Link]).
Strong Oxidizers / Peroxides DO NOT MIX Mixing electron-rich aromatic compounds (dimethoxyphenyl group) with oxidizers can lead to exothermic reactions or spontaneous ignition in the waste carboy[5]([Link]).

References

  • US Environmental Protection Agency (EPA). (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from[Link]

  • Krietsch Boerner, L. (2024). Most solvent waste from US academic labs ends up in the air. C&EN Global Enterprise. Retrieved from[Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (Chapter 8: Management of Waste). The National Academies Press. Retrieved from[Link]

  • Eastern Washington University Environmental Health & Safety. (2017). Hazardous Waste Management Program. Retrieved from[Link]

  • Nipissing University. Hazardous Materials Disposal Guide. Retrieved from[Link]

Sources

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